molecular formula C13H20ClNO B13745541 Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride CAS No. 24206-69-7

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

Cat. No.: B13745541
CAS No.: 24206-69-7
M. Wt: 241.76 g/mol
InChI Key: BDWBXAYAZSRVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24206-69-7

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H

InChI Key

BDWBXAYAZSRVBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(dimethylamino)propiophenone hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 3-(dimethylamino)propiophenone hydrochloride. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on clear, actionable data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(dimethylamino)propiophenone hydrochloride is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₆ClNO[1]
Molecular Weight 213.71 g/mol [1]
Melting Point 150-155 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents[1]

Synthesis of 3-(dimethylamino)propiophenone hydrochloride

The primary synthetic route to 3-(dimethylamino)propiophenone hydrochloride is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a secondary amine, in this case, dimethylamine.

Synthesis Workflow

Synthesis_Workflow acetophenone Acetophenone reagents acetophenone->reagents dimethylamine_hcl Dimethylamine Hydrochloride dimethylamine_hcl->reagents paraformaldehyde Paraformaldehyde paraformaldehyde->reagents reaction_mixture Reaction Mixture in Ethanol reagents->reaction_mixture reflux Reflux reaction_mixture->reflux Heat cooling Cooling & Crystallization reflux->cooling filtration Filtration cooling->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization (Ethanol/Acetone) crude_product->recrystallization final_product 3-(dimethylamino)propiophenone hydrochloride recrystallization->final_product

Caption: Workflow for the synthesis of 3-(dimethylamino)propiophenone hydrochloride.

Experimental Protocol

The following protocol is adapted from established literature procedures.

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (95%)

  • Acetone

  • Hydrochloric acid (optional, for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in 95% ethanol.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold acetone to remove unreacted starting materials and byproducts.

  • Purification: Recrystallize the crude product from a mixture of hot 95% ethanol and acetone to yield purified 3-(dimethylamino)propiophenone hydrochloride.

  • Drying: Dry the purified crystals under vacuum.

Characterization Data

The structural identity and purity of the synthesized 3-(dimethylamino)propiophenone hydrochloride can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.5-8.1m5HPhenyl group
-CH₂- (alpha to C=O)~3.7t2H-COCH₂-
-CH₂- (alpha to N)~3.4t2H-CH₂N-
-N(CH₃)₂~2.8s6HDimethylamino group
NH⁺~11.1br s1HAmmonium proton
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~197C=O
Aromatic Carbons128-137Phenyl group
Methylene Carbon (alpha to C=O)~34-COCH₂-
Methylene Carbon (alpha to N)~52-CH₂N-
Methyl Carbons~42-N(CH₃)₂

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group
~3000-2800C-H stretch (aliphatic)
~2700-2400N-H stretch (ammonium salt)
~1680C=O stretch (ketone)
~1600, 1450C=C stretch (aromatic)
Mass Spectrometry
m/z Fragment
177[M-HCl]⁺ (Molecular ion of the free base)
105[C₆H₅CO]⁺
77[C₆H₅]⁺
58[CH₂=N(CH₃)₂]⁺

Biological Activity and Potential Signaling Pathway

While primarily used as a synthetic intermediate, 3-(dimethylamino)propiophenone hydrochloride and its derivatives have been investigated for their biological activities. Notably, related compounds have demonstrated cytotoxic effects against malignant cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis.

Apoptotic Signaling Pathway

The diagram below illustrates a potential signaling pathway through which derivatives of 3-(dimethylamino)propiophenone hydrochloride may induce apoptosis. This is a generalized pathway based on the activation of caspases, as suggested in the literature for related compounds.

Apoptosis_Pathway cluster_cell Cancer Cell Compound Propiophenone Derivative Receptor Cellular Target(s) Compound->Receptor Binds to Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves & Activates Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptotic pathway induced by propiophenone derivatives.

This guide provides a foundational understanding of the synthesis and characterization of 3-(dimethylamino)propiophenone hydrochloride. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in organic synthesis and the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is a promising area for future research.

References

An In-depth Technical Guide to the Mechanism of Action of β-DAP in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "β-DAP" is ambiguous and can refer to several different chemical entities. This guide addresses the two most prominent interpretations: β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) , a neurotoxin, and 3,4-diaminopyridine (3,4-DAP) , a therapeutic agent.

Part 1: β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP)

β-N-oxalyl-L-α,β-diaminopropionic acid, commonly known as β-ODAP, is a potent neurotoxin found in the seeds of the grass pea, Lathyrus sativus. Its consumption is linked to the neurological disorder neurolathyrism, characterized by spastic paraplegia. The mechanism of action of β-ODAP is primarily attributed to its excitotoxic effects mediated through glutamate receptors.

Core Mechanism of Action: Glutamate Receptor Agonism

β-ODAP is a structural analog of the excitatory neurotransmitter glutamate. Its neurotoxicity stems from its ability to act as an agonist at ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. This agonistic activity leads to excessive neuronal excitation, calcium influx, and subsequent neuronal cell death.

While the excitotoxic properties of β-ODAP are well-established, specific quantitative data on its binding affinity (Ki) and potency (IC50) at glutamate receptor subtypes are not extensively documented in publicly available literature. However, its action can be characterized using a variety of biochemical and electrophysiological assays.

Signaling Pathway of β-ODAP-Induced Excitotoxicity

The following diagram illustrates the proposed signaling cascade initiated by β-ODAP at the postsynaptic membrane.

beta_ODAP_signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space beta-ODAP beta-ODAP AMPA_R AMPA Receptor beta-ODAP->AMPA_R Binds NMDA_R NMDA Receptor beta-ODAP->NMDA_R Binds Na_influx Na+ Influx AMPA_R->Na_influx Ca_influx Ca2+ Influx NMDA_R->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_overload Ca2+ Overload Ca_influx->Ca_overload Depolarization->NMDA_R Removes Mg2+ block Enzyme_activation Enzyme Activation (Proteases, Nucleases) Ca_overload->Enzyme_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_dysfunction Cell_death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_activation->Cell_death ROS_production ROS Production Mitochondrial_dysfunction->ROS_production ROS_production->Cell_death flow_injection_analysis Sample Sample Injection (20 µL) GlOD1 Glutamate Oxidase Reactor 1 (20 µL) Sample->GlOD1 Oxidizes Glutamate Catalase Catalase Reactor (20 µL) GlOD1->Catalase Destroys H2O2 GlOD2 Glutamate Oxidase Reactor 2 (250 µL) Catalase->GlOD2 Oxidizes β-ODAP Peroxidase Peroxidase Reactor (50 µL) GlOD2->Peroxidase Reacts with Trinder reagent Detector Spectrophotometer (512 nm) Peroxidase->Detector Forms colored dye DAP_signaling cluster_presynaptic Presynaptic Terminal AP Action Potential (AP) Kv Voltage-Gated K+ Channel (Kv3.3/3.4) AP->Kv Activates Prolonged_AP Prolonged AP AP->Prolonged_AP leads to DAP 3,4-DAP DAP->Kv Blocks Kv->AP Repolarizes (inhibited by DAP) CaV Voltage-Gated Ca2+ Channel Ca_influx Increased Ca2+ Influx CaV->Ca_influx Prolonged_AP->CaV Prolonged activation ACh_release Enhanced ACh Release Ca_influx->ACh_release patch_clamp_workflow Cell_prep Prepare Cells (e.g., expressing Kv3.3/3.4) Giga_seal Form Gigaohm Seal with cell membrane Cell_prep->Giga_seal Pipette_prep Prepare Glass Micropipette (fill with internal solution) Pipette_prep->Giga_seal Whole_cell Rupture Membrane Patch to achieve whole-cell configuration Giga_seal->Whole_cell Voltage_clamp Apply Voltage-Clamp Protocol (e.g., depolarizing steps) Whole_cell->Voltage_clamp Recording Record Kv Currents Voltage_clamp->Recording Drug_app Apply 3,4-DAP Recording->Drug_app Post_drug_rec Record Kv Currents in the presence of 3,4-DAP Drug_app->Post_drug_rec Analysis Analyze Current Inhibition and calculate IC50 Post_drug_rec->Analysis

An In-depth Technical Guide to the Solubility and Stability of 3-(Dimethylamino)propiophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(dimethylamino)propiophenone hydrochloride. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols and theoretical considerations for researchers to determine these critical parameters. This guide serves as a valuable resource for professionals in drug development and scientific research, enabling them to generate the necessary data for their specific applications.

Introduction to 3-(Dimethylamino)propiophenone Hydrochloride

3-(Dimethylamino)propiophenone hydrochloride is a Mannich base with the chemical formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol .[1] It is a white to off-white crystalline powder.[2] The presence of the dimethylamino group and the hydrochloride salt form are expected to influence its solubility and stability characteristics.[1]

Solubility Profile

While specific quantitative solubility data for 3-(dimethylamino)propiophenone hydrochloride in various solvents is not extensively documented in publicly available literature, its structural features provide insight into its expected solubility. The presence of the hydrochloride salt makes it ionizable, which generally enhances its solubility in polar solvents.

Qualitative Solubility:

Based on available information, 3-(Dimethylamino)propiophenone hydrochloride is described as being soluble in water and polar organic solvents.[1] However, one source describes its water solubility as "almost transparency," while another states it is "sparingly soluble in water," indicating the need for precise experimental determination.[2]

Table 1: Expected Qualitative Solubility of 3-(Dimethylamino)propiophenone Hydrochloride

SolventExpected SolubilityRationale
WaterSoluble to Sparingly SolubleThe hydrochloride salt form promotes aqueous solubility. The conflicting reports necessitate experimental verification.
EthanolSolubleAs a polar protic solvent, ethanol is expected to solubilize the compound.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively dissolve the compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent known for its ability to dissolve a wide range of compounds.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 3-(dimethylamino)propiophenone hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of 3-(dimethylamino)propiophenone hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or g/100mL.

Workflow for Solubility Determination:

G Shake-Flask Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify compound concentration (e.g., HPLC, UV-Vis) C->D Dilution E Calculate solubility D->E G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acidic Hydrolysis F Analyze samples by stability-indicating HPLC A->F B Basic Hydrolysis B->F C Oxidative Degradation C->F D Photostability D->F E Thermal Degradation E->F G Identify and quantify degradation products F->G H Establish degradation pathway and stability profile G->H

References

Photophysical properties of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The compound "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" does not correspond to a readily available commercial product with well-documented photophysical properties. The systematic name, 3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride, refers to a specific chemical structure. However, the field of photochemistry, particularly in applications like photopolymerization, is dominated by a class of compounds known as α-amino ketones. These molecules are highly efficient photoinitiators, substances that generate reactive species upon absorption of light, thereby initiating chemical reactions such as polymerization.

Given the likely context of the inquiry, this guide will focus on the photophysical properties of a representative and commercially significant α-amino ketone photoinitiator: 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one , commonly known by the trade name Irgacure 369 . This compound is a highly efficient Type I photoinitiator, valued for its rapid curing speeds and strong absorption in the UV-A range (320-390 nm)[1]. The principles and methodologies described herein are broadly applicable to the characterization of other α-amino ketone photoinitiators.

α-Amino ketones are characterized by a ketone chromophore and a tertiary amine group on the α-carbon. This specific arrangement is crucial to their function as photoinitiators. Upon excitation by UV light, they undergo a rapid intramolecular cleavage, known as a Norrish Type I reaction, to produce a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating polymerization.

This technical guide provides a detailed overview of the core photophysical properties of Irgacure 369 as a representative α-amino ketone, summarizes quantitative data in structured tables, outlines the experimental protocols for their measurement, and provides visualizations of the key photochemical pathways and experimental workflows.

Photophysical Data

The photophysical properties of a photoinitiator are critical to its performance. These properties dictate the efficiency of light absorption, the nature of the excited states, and the quantum yield of radical generation. The following tables summarize the key photophysical data for Irgacure 369.

PropertyValueSolvent
Absorption Maxima (λ_max) 232 nm, 323 nmAcetonitrile
Molar Extinction Coefficient (ε) at 323 nm: ~2.5 x 10^4 M⁻¹cm⁻¹Acetonitrile
Fluorescence Weak-
Phosphorescence Not typically observed at room temp.-
Norrish Type I Cleavage Quantum Yield (Φ_r) High (close to unity)-

Table 1: Key Photophysical Properties of Irgacure 369.

Photochemical Reaction Pathway

The primary photochemical process for α-amino ketone photoinitiators is the Norrish Type I cleavage. This process is highly efficient and is the basis for their utility in photopolymerization.

Norrish_Type_I S0 Ground State (S₀) hv hν (Light Absorption) S1 Excited Singlet State (S₁) hv->S1 Excitation T1 Excited Triplet State (T₁) S1->T1 ISC ISC Intersystem Crossing (ISC) cleavage α-Cleavage (Norrish Type I) radicals Radical Pair cleavage->radicals Cleavage initiation Polymerization Initiation polymer Polymer initiation->polymer Initiation

Caption: Norrish Type I cleavage pathway for α-amino ketone photoinitiators.

Upon absorption of a photon, the α-amino ketone is promoted to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to the triplet state (T₁). From the triplet state, the molecule undergoes efficient homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group, generating a benzoyl radical and an aminoalkyl radical. These radicals then initiate the polymerization of monomers.

Experimental Protocols

The characterization of the photophysical properties of a compound like Irgacure 369 involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light a molecule absorbs and the efficiency of that absorption.

Methodology:

  • Sample Preparation: A dilute solution of the photoinitiator is prepared in a suitable UV-transparent solvent (e.g., acetonitrile or methanol). A typical concentration range is 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement:

    • A cuvette containing the pure solvent is used as a reference to record a baseline.

    • The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The absorbance (A) at each wavelength is recorded. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where 'c' is the concentration and 'l' is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare dilute solution baseline Record baseline (solvent) prep_solution->baseline measure_sample Measure sample absorbance baseline->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum calc_epsilon Calculate Molar Extinction Coefficient plot_spectrum->calc_epsilon

Caption: Experimental workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light. For many α-amino ketones, fluorescence is weak due to the high efficiency of the competing Norrish Type I cleavage.

Methodology:

  • Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution is prepared. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used.

  • Measurement:

    • An excitation wavelength is selected based on the absorption spectrum.

    • The emission spectrum is recorded by scanning a range of longer wavelengths.

  • Quantum Yield Determination (Relative Method):

    • The fluorescence of a standard compound with a known quantum yield (e.g., quinine sulfate) is measured under the same conditions.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

Phosphorescence Spectroscopy

Phosphorescence is emission from the triplet excited state. For α-amino ketones at room temperature in solution, phosphorescence is generally not observed because the Norrish Type I cleavage from the triplet state is extremely fast and outcompetes phosphorescence. To observe phosphorescence, measurements are typically carried out at low temperatures (e.g., 77 K) in a rigid glass matrix.

Laser Flash Photolysis

This is a transient absorption technique used to study short-lived excited states and radical intermediates.

Methodology:

  • Instrumentation: A high-intensity, short-pulse laser is used to excite the sample. A second, weaker light source is used to probe the changes in absorption of the sample after the laser flash.

  • Measurement: The transient absorption spectrum is recorded at various time delays after the laser pulse.

  • Data Analysis: This technique allows for the direct observation of the triplet excited state and the resulting benzoyl and aminoalkyl radicals. The decay kinetics of these transient species can be analyzed to determine their lifetimes and reaction rate constants. The quantum yield of radical formation can also be estimated from this data.

Conclusion

The photophysical properties of α-amino ketone photoinitiators, exemplified here by Irgacure 369, are central to their function in a wide range of applications, from industrial coatings and inks to advanced materials in drug delivery and tissue engineering. A thorough understanding of their light absorption, excited-state dynamics, and the efficiency of radical generation is essential for optimizing their performance and developing new, more efficient photoinitiators. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these important photochemical compounds. While the initially requested compound was not readily identifiable, the principles and data presented for a representative α-amino ketone offer a solid foundation for researchers and professionals in the field.

References

β-(Dimethylamino)propiophenone Hydrochloride: A Technical Guide to Acute Toxicity and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and safe handling procedures for β-(Dimethylamino)propiophenone hydrochloride (CAS No. 879-72-1). The information is compiled from publicly available safety data sheets and toxicological databases.

Acute Toxicity Data

β-(Dimethylamino)propiophenone hydrochloride is classified as toxic if swallowed. The available quantitative acute toxicity data is summarized in the table below.

Test TypeRoute of ExposureSpeciesDoseToxic EffectsReference
LD50OralRodent - mouse100 mg/kgDetails of toxic effects not reported other than lethal dose value.[1]
LD50IntraperitonealRodent - mouse70 mg/kgDetails of toxic effects not reported other than lethal dose value.[1]
LD50SubcutaneousRodent - mouse223 mg/kgDetails of toxic effects not reported other than lethal dose value.[2]
LDLoSubcutaneousRodent - rat200 mg/kgDetails of toxic effects not reported other than lethal dose value.[2]

LD50: Lethal Dose, 50 percent kill. LDLo: Lowest published lethal dose.

Experimental Protocols

A typical acute oral toxicity study (e.g., OECD Test Guideline 423) would involve the following general steps:

  • Animal Selection: Healthy, young adult rodents of a specific strain are used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for a period before the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle.

  • Administration: A single dose of the substance is administered to the animals via the appropriate route (e.g., oral gavage).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a set duration, typically 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period to identify any treatment-related macroscopic abnormalities.

  • Data Analysis: The data are analyzed to determine the LD50 value.

Safety and Handling

Due to its acute oral toxicity and potential for skin and eye irritation, strict safety protocols must be followed when handling β-(Dimethylamino)propiophenone hydrochloride.[3][4]

Hazard Identification
  • GHS Classification: Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A).[3][5]

  • Signal Word: Danger.[3]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][6]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, avoid generating dust.[4] Wear appropriate PPE, sweep up the material, and place it in a sealed container for disposal.[6]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

First Aid Measures

Immediate medical attention is required in case of exposure.[3][4]

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3][7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Visualized Workflow for Acute Exposure Management

The following diagram illustrates a logical workflow for managing an acute exposure to β-(Dimethylamino)propiophenone hydrochloride.

ExposureWorkflow cluster_exposure Acute Exposure Event cluster_response Immediate Response cluster_medical Medical Intervention Exposure Exposure Occurs (Ingestion, Skin/Eye Contact, Inhalation) Assess Assess Exposure Route Exposure->Assess FirstAid Administer First Aid (Based on Route) Assess->FirstAid Identify Route SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical After Initial Aid ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS Inform Treatment

Caption: Workflow for handling acute exposure to β-(Dimethylamino)propiophenone hydrochloride.

References

Preliminary Investigation of β-Diaminopropionic Acid (β-DAP) as a Versatile Synthetic Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-diaminopropionic acid (β-DAP) as a valuable and versatile building block in synthetic chemistry, with a particular focus on its applications in drug discovery and peptide synthesis. This document outlines the key physicochemical properties of commonly used β-DAP derivatives, detailed experimental protocols for their incorporation into peptide structures, and a case study on the synthesis and biological activity of a peptide containing a β-DAP analog.

Introduction to β-Diaminopropionic Acid

β-Diaminopropionic acid (β-DAP), a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a primary amine on the β-carbon, allow for the synthesis of novel peptide analogs and other bioactive molecules with enhanced properties. The incorporation of β-DAP into peptides can induce specific secondary structures, increase proteolytic stability, and provide a scaffold for further chemical modifications, making it a valuable tool for designing new therapeutics.

Physicochemical Properties of Protected β-DAP Derivatives

For effective utilization in solid-phase peptide synthesis (SPPS), β-DAP is typically used in its protected form. The α-amino group is commonly protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is protected with an orthogonal protecting group that can be selectively removed. Below is a summary of the key physicochemical properties of several commercially available protected β-DAP derivatives.

Derivative NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Temperature
N-α-Fmoc-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acidFmoc-L-Dap(Alloc)-OH188970-92-5C₂₂H₂₂N₂O₆410.43≥99%2-8°C
N-α-Fmoc-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acidFmoc-D-Dap(Alloc)-OH178924-05-5C₂₂H₂₂N₂O₆410.42≥99%2-8°C
N-α-Fmoc-N-β-(4-methyltrityl)-L-2,3-diaminopropionic acidFmoc-L-Dap(Mtt)-OH654670-89-0C₃₈H₃₄N₂O₄582.71≥99%2-8°C
N-α-Fmoc-N-β-(4-methyltrityl)-D-2,3-diaminopropionic acidFmoc-D-Dap(Mtt)-OH1263046-35-0C₃₈H₃₄N₂O₄582.71≥99%-20°C
N-α-Boc-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acidBoc-D-Dap(Alloc)-OH179251-60-6C₁₂H₂₀N₂O₆288.30-2-8°C
N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acidBoc-L-Dap(Fmoc)-OH122235-70-5C₂₃H₂₆N₂O₆426.47≥99%2-8°C

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for the chemical synthesis of peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/HOBt or HATU) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Synthesis of Aurein 1.2 Analog using β-DAP

This protocol details the manual synthesis of an analog of the antimicrobial peptide Aurein 1.2, incorporating a β-DAP residue, based on a standard Nα-Fmoc solid-phase methodology.[1]

Materials:

  • Rink Amide resin (0.7 mmol/g substitution)

  • Fmoc-protected amino acids (including the desired protected β-DAP derivative)

  • Oxyma Pure

  • Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in a DCM/DMF solvent mixture.

    • Add the coupling solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the protected β-DAP building block.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 1 hour to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Expected Yield and Purity: The overall yield of a solid-phase peptide synthesis is dependent on the coupling efficiency at each step. For a 13-mer peptide like Aurein 1.2, assuming an average coupling efficiency of 99.5% per step, the theoretical overall yield would be approximately 93.7%. The purity of the crude peptide can vary significantly depending on the sequence and the success of each coupling and deprotection step. After purification by RP-HPLC, a purity of >95% is typically achievable.

Applications in Drug Development: Case Study of Aurein 1.2

Aurein 1.2 is a 13-amino acid antimicrobial peptide originally isolated from Australian bell frogs.[1] It exhibits broad-spectrum activity against various bacteria and also shows cytotoxic activity against several cancer cell lines.[2] The incorporation of β-DAP and other non-proteinogenic amino acids into the Aurein 1.2 sequence is a strategy to enhance its therapeutic properties, such as increased stability and altered bioactivity.

Mechanism of Action: The Carpet Model

Aurein 1.2 is thought to exert its antimicrobial and anticancer effects through a "carpet-like" mechanism.[1][3] This model proposes that the peptide monomers first bind to the surface of the target cell membrane, accumulating to a critical concentration. Once this threshold is reached, the peptides disrupt the membrane integrity, leading to pore formation and cell lysis. This mechanism is distinct from the "barrel-stave" model where peptides insert into the membrane to form a transmembrane pore.

Carpet_Model cluster_membrane Cell Membrane Membrane Lipid Bilayer Peptide Aurein 1.2 Peptides Binding Electrostatic Binding to Membrane Surface Peptide->Binding Accumulation Peptide Accumulation (Carpet Formation) Binding->Accumulation Disruption Membrane Disruption & Permeabilization Accumulation->Disruption Lysis Cell Lysis Disruption->Lysis

Proposed "carpet" mechanism of action for Aurein 1.2.

β-DAP in Other Bioactive Molecules

Beyond peptide modifications, β-DAP and other β-amino acids are valuable precursors for the synthesis of other classes of bioactive molecules, including:

  • β-Lactams: The β-lactam ring is a core structural motif in many important antibiotics, such as penicillins and cephalosporins. β-Amino acids are key starting materials for the synthesis of novel β-lactam antibiotics.

  • Gramicidin S Analogs: Gramicidin S is a cyclic peptide antibiotic. The incorporation of D-β-diaminopropionic acid in place of D-phenylalanine has been shown to yield analogs with significant antimicrobial activity, including activity against Gram-negative bacteria.[4]

Conclusion

β-Diaminopropionic acid is a highly valuable and versatile synthetic building block for researchers, scientists, and drug development professionals. Its incorporation into peptides and other molecules offers a powerful strategy for modulating biological activity, enhancing stability, and creating novel therapeutic agents. The availability of a variety of orthogonally protected β-DAP derivatives facilitates their use in solid-phase peptide synthesis and other synthetic methodologies. As the demand for more sophisticated and effective drugs continues to grow, the importance of unique building blocks like β-DAP in expanding the chemical space for drug discovery is undeniable.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Stable Isotope Labeling in Mass Spectrometry for Protein Interaction Analysis

Abstract

Mass spectrometry has become an indispensable tool for the elucidation of protein-protein interactions, providing deep insights into cellular signaling, protein function, and drug discovery. While a direct application of a specific reagent termed "β-DAP (β-deuterated L-alanine-d3-propionate)" for protein interaction analysis is not widely documented in current scientific literature, the principles of using deuterated molecules are central to several powerful mass spectrometry techniques. This document provides detailed application notes and protocols for established methods that leverage deuterium labeling to study protein interactions: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Cross-Linking Mass Spectrometry (XL-MS) with deuterated cross-linkers. Additionally, a protocol for the fundamental technique of Affinity Purification-Mass Spectrometry (AP-MS) is included for a comprehensive overview. These notes are intended for researchers, scientists, and drug development professionals seeking to apply these techniques in their work.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein dynamics, conformational changes, and protein-protein interactions.[1][2] It measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent (e.g., D₂O).[3] This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[3] When proteins interact, the interface is protected from the solvent, leading to a reduction in the rate of deuterium exchange in that region. By comparing the deuterium uptake of a protein in its free and complexed states, the interaction interface can be mapped.[2]

Experimental Workflow

The general workflow for an HDX-MS experiment involves labeling, quenching, digestion, and mass analysis.

HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis Analysis Protein_Free Protein (Free State) Labeling_Free Incubate with D2O Buffer Protein_Free->Labeling_Free Protein_Complex Protein (Complex State) Labeling_Complex Incubate with D2O Buffer Protein_Complex->Labeling_Complex Quench_Free Low pH and Temperature Labeling_Free->Quench_Free Quench_Complex Low pH and Temperature Labeling_Complex->Quench_Complex Digestion_Free Pepsin Digestion Quench_Free->Digestion_Free Digestion_Complex Pepsin Digestion Quench_Complex->Digestion_Complex LC_MS_Free LC-MS/MS Analysis Digestion_Free->LC_MS_Free LC_MS_Complex LC-MS/MS Analysis Digestion_Complex->LC_MS_Complex Data_Analysis Data Analysis and Comparison LC_MS_Free->Data_Analysis LC_MS_Complex->Data_Analysis

Figure 1: General workflow for a comparative HDX-MS experiment.
Detailed Experimental Protocol

Materials:

  • Protein of interest and its binding partner

  • Deuterated water (D₂O, 99.9% atom)

  • Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, with 0.5 M TCEP)

  • Digestion column (e.g., immobilized pepsin)

  • C18 trap and analytical columns

  • Mass spectrometer with a high-resolution detector

Procedure:

  • Sample Preparation: Prepare the protein of interest (apo form) and the protein-protein complex (holo form) in a suitable aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4). The final protein concentration should be in the low micromolar range.

  • Deuterium Labeling:

    • For each state (apo and holo), initiate the exchange reaction by diluting the protein solution 1:10 (v/v) with the same buffer prepared in D₂O.

    • Incubate the samples for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 25°C).

  • Quenching:

    • At each time point, quench the exchange reaction by mixing an aliquot of the labeling reaction with an equal volume of pre-chilled quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange.

  • Digestion and Desalting:

    • Immediately inject the quenched sample into an LC system.

    • The sample is passed through an immobilized pepsin column at a low temperature (e.g., 4°C) for online digestion.

    • The resulting peptides are captured on a C18 trap column and desalted.

  • Chromatographic Separation and Mass Spectrometry:

    • The trapped peptides are eluted from the trap column onto a C18 analytical column using a chromatographic gradient (e.g., 5-40% acetonitrile in 0.1% formic acid).

    • The eluted peptides are ionized (e.g., using electrospray ionization) and analyzed by the mass spectrometer.

  • Data Analysis:

    • Peptides are identified from a non-deuterated control run.

    • The centroid mass of the isotopic envelope for each peptide at each time point is determined for both the apo and holo states.

    • The deuterium uptake for each peptide is calculated by subtracting the mass of the non-deuterated peptide.

    • Differential plots are generated by subtracting the deuterium uptake of the apo state from the holo state for each peptide. Regions with significant protection in the holo state are indicative of the interaction interface.

Data Presentation

Quantitative data from HDX-MS experiments can be summarized in a table comparing the differential deuterium uptake for key peptides.

Peptide SequenceStart-End PositionDifferential Deuterium Uptake (Da) at 10 min
GVFVDANET15-23-1.8
LKIYQPR56-62-2.5
AFGPWERT98-105-0.2
VBNMKLPOI120-128-0.1

Cross-Linking Mass Spectrometry (XL-MS)

XL-MS utilizes chemical cross-linkers to covalently link interacting proteins.[4] The identification of these cross-linked peptides by mass spectrometry provides distance constraints that can be used to map protein-protein interaction sites and model the topology of protein complexes.[4] The use of deuterated cross-linkers provides a distinct isotopic signature that facilitates the identification of cross-linked peptides in complex mass spectra.[4]

Experimental Workflow

The workflow for an XL-MS experiment involves cross-linking, digestion, enrichment (optional), and mass analysis.

XL_MS_Workflow Protein_Complex Protein Complex Crosslinking Chemical Cross-linking (e.g., with deuterated cross-linker) Protein_Complex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS No Enrichment Enrichment->LC_MS Data_Analysis Identification of Cross-linked Peptides LC_MS->Data_Analysis

Figure 2: General workflow for an XL-MS experiment.
Detailed Experimental Protocol

Materials:

  • Purified protein complex

  • Deuterated cross-linker (e.g., BS3-d4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cross-linking Reaction:

    • Incubate the purified protein complex with the deuterated cross-linker at a specific molar ratio (e.g., 1:50 protein to cross-linker) in a suitable buffer (e.g., HEPES, pH 7.5) for a defined time (e.g., 30-60 minutes) at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration that scavenges the excess cross-linker (e.g., 50 mM Tris-HCl).

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT (e.g., to 10 mM) and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding iodoacetamide (e.g., to 20 mM) and incubating for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of potential cross-linked peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx) to search the MS/MS data against a protein sequence database to identify inter- and intra-protein cross-links. The mass shift corresponding to the deuterated cross-linker is used to identify candidate cross-linked peptides.

Data Presentation

The identified cross-links can be summarized in a table.

Protein 1Residue 1Protein 2Residue 2Type of Cross-link
Protein AK128Protein BK45Inter-protein
Protein AK210Protein AK250Intra-protein
Protein BK98Protein CK12Inter-protein

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify protein-protein interactions.[5] It involves using a "bait" protein to capture its interacting partners ("prey") from a cell lysate.[5] The entire protein complex is then purified and the components are identified by mass spectrometry.[5]

Experimental Workflow

The workflow for AP-MS involves bait expression, cell lysis, affinity purification, and mass analysis.

AP_MS_Workflow Bait_Expression Express Tagged Bait Protein in Cells Cell_Lysis Cell Lysis Bait_Expression->Cell_Lysis Affinity_Purification Affinity Purification (e.g., Antibody-beads) Cell_Lysis->Affinity_Purification Elution Elution of Protein Complex Affinity_Purification->Elution Digestion In-solution or In-gel Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Scoring LC_MS->Data_Analysis

Figure 3: General workflow for an AP-MS experiment.
Detailed Experimental Protocol

Materials:

  • Cell line expressing a tagged version of the bait protein (e.g., FLAG-tagged)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody-conjugated beads (e.g., anti-FLAG agarose beads)

  • Wash buffer (e.g., TBS)

  • Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Culture and Lysis:

    • Culture cells expressing the tagged bait protein to the desired density.

    • Lyse the cells using a gentle lysis buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with antibody-conjugated beads that specifically recognize the tag on the bait protein.

    • Allow the bait protein and its interacting partners to bind to the beads (e.g., for 2-4 hours at 4°C).

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and its interactors from the beads. This can be done by competitive elution with a peptide that mimics the tag or by changing the pH.

  • Sample Preparation for MS:

    • The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or they can be digested directly in-solution.

    • For in-solution digestion, denature, reduce, and alkylate the proteins as described in the XL-MS protocol, followed by trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins in the sample by searching the MS/MS data against a protein sequence database.

    • Use scoring algorithms (e.g., SAINT) to differentiate true interaction partners from non-specific binders by comparing results to control experiments (e.g., using cells expressing only the tag).

Data Presentation

The results of an AP-MS experiment are typically presented in a table listing the identified interacting proteins and their respective scores.

Prey ProteinGene NameSpectral Counts (Bait)Spectral Counts (Control)SAINT Score
Protein XGENEX15020.98
Protein YGENEY8550.92
Protein ZGENEZ1080.34

Conclusion

While the specific reagent "β-DAP" for protein interaction analysis is not prominent in the literature, the underlying principle of using deuterated compounds is a cornerstone of advanced mass spectrometry techniques. HDX-MS provides invaluable information on protein conformation and dynamics upon interaction, while XL-MS with deuterated cross-linkers offers a powerful method for mapping interaction interfaces and defining complex topologies. AP-MS remains a fundamental and widely used technique for identifying the components of protein complexes. The choice of method depends on the specific biological question being addressed, and often, a combination of these approaches provides the most comprehensive understanding of protein-protein interactions. Researchers are encouraged to adapt these protocols to their specific systems and to consult the primary literature for the most up-to-date advancements in the field.

References

Application Notes and Protocols: Propiophenone, β-(dimethylamino)-, hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Chemical Name: The compound "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" as specified in the query is not readily found in the scientific literature. However, the closely related and widely used compound, Propiophenone, β-(dimethylamino)-, hydrochloride (also known as 3-(dimethylamino)propiophenone hydrochloride), is a versatile reagent in organic synthesis. The following application notes and protocols are based on the applications of this β-isomer.

Introduction

Propiophenone, β-(dimethylamino)-, hydrochloride is a synthetic organic compound, classified as a Mannich base. It serves as a valuable precursor and building block in a variety of organic reactions, finding utility in medicinal chemistry and materials science. Its applications include the synthesis of complex heterocyclic frameworks, the development of selective inhibitors for diseases like African trypanosomiasis, and as a component in the formulation of photoinitiators.[1][2] This document provides detailed protocols for two key applications: the C-alkylation of indoles and the synthesis of pyrazoline derivatives.

Physicochemical Properties

PropertyValue
CAS Number 879-72-1[3][4][5]
Molecular Formula C₁₁H₁₆ClNO[4]
Molecular Weight 213.71 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 155-156 °C[3]
Solubility Soluble in water and polar organic solvents[2]

Applications in Organic Synthesis

Propiophenone, β-(dimethylamino)-, hydrochloride is a versatile reagent employed in a range of synthetic transformations.

C-Alkylation of Indoles

This compound serves as an effective Michael acceptor for the C-alkylation of electron-rich aromatic systems such as indoles. The reaction proceeds via the elimination of the dimethylamino group, followed by the conjugate addition of the indole. This method provides a straightforward route to functionalized indole derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. Propiophenone, β-(dimethylamino)-, hydrochloride can be used as a three-carbon synthon in condensation reactions with hydrazine derivatives to yield pyrazolines. This reaction is a key step in the synthesis of various pharmacologically active molecules.

Experimental Protocols

Protocol for C-Alkylation of Indole

This protocol is adapted from the work of Roman et al. (2013) which utilizes a thiophene analog of the title compound. The principles and general procedure are applicable.

Reaction Scheme:

G Indole Indole Reaction Reflux, 4h Indole->Reaction MannichBase 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride MannichBase->Reaction Solvent Ethanol/Water Solvent->Reaction Product 3-(3-Oxo-3-phenylpropyl)-1H-indole Reaction->Product

Caption: General workflow for the C-alkylation of indole.

Materials:

  • Indole

  • 3-(Dimethylamino)propiophenone hydrochloride

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of indole (1 mmol) in an ethanol-water mixture (1:1 v/v), add 3-(dimethylamino)propiophenone hydrochloride (1 mmol).

  • The reaction mixture is then heated to reflux with stirring for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the C-alkylation of indoles with a thiophene analog of the title compound, as reported by Roman et al. (2013).

Indole DerivativeReaction Time (h)Yield (%)
Indole465
1-Methylindole458
Protocol for the Synthesis of Pyrazoline Derivatives

This protocol describes the synthesis of a pyrazoline derivative from 3-(dimethylamino)propiophenone hydrochloride and a hydrazine derivative.

Reaction Scheme:

G MannichBase 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride Reaction Reflux, 3h MannichBase->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Product 5-Phenyl-4,5-dihydro-1H-pyrazole Reaction->Product

Caption: General workflow for the synthesis of pyrazolines.

Materials:

  • 3-(Dimethylamino)propiophenone hydrochloride

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • A mixture of 3-(dimethylamino)propiophenone hydrochloride (1 mmol) and hydrazine hydrate (1.2 mmol) is dissolved in ethanol.

  • The reaction mixture is heated to reflux for 3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazoline derivative.

Quantitative Data:

The following table provides data for the synthesis of a pyrazoline derivative from the thiophene analog of the title compound and hydroxylamine hydrochloride, as reported by Roman et al. (2013).

ReactantReaction Time (h)Yield (%)
Hydroxylamine hydrochloride378

Safety Information

Propiophenone, β-(dimethylamino)-, hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for 3-(dimethylamino)propiophenone hydrochloride as a Photoinitiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the use of 3-(dimethylamino)propiophenone hydrochloride as a potential Type II photoinitiator for radical polymerization. Due to a lack of specific literature on this compound for this application, the information herein is based on the general principles of aminoketonetype photoinitiators and is intended to serve as a starting point for experimental investigation.

Introduction

Photoinitiated radical polymerization is a versatile technique for the rapid curing of monomers into polymers upon exposure to light. This process is crucial in various fields, including the development of drug delivery systems, dental resins, and advanced materials. Photoinitiators are key components in these systems, absorbing light and generating reactive species that initiate polymerization.

3-(dimethylamino)propiophenone hydrochloride is a tertiary amine-containing propiophenone derivative. While not a widely documented photoinitiator, its structural similarity to other aminoketones, such as Michler's ketone and its derivatives, suggests its potential to function as a Type II photoinitiator. In such a system, it would likely act as a co-initiator or synergist, undergoing a photoinduced electron transfer reaction with a primary photoinitiator (e.g., a benzophenone or thioxanthone derivative) to generate initiating radicals.

Proposed Mechanism of Action (Type II Photoinitiation)

As a Type II photoinitiator system, the process is proposed to occur as follows:

  • Light Absorption: A primary photoinitiator (e.g., benzophenone) absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Electron/Hydrogen Abstraction: The excited triplet state of the primary photoinitiator abstracts an electron or a hydrogen atom from the tertiary amine group of 3-(dimethylamino)propiophenone.

  • Radical Formation: This process results in the formation of a ketyl radical from the primary initiator and an aminoalkyl radical from the 3-(dimethylamino)propiophenone.

  • Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of a suitable monomer, such as an acrylate or methacrylate.

A key advantage of such systems is the reduction of oxygen inhibition, as the amine radicals can also react with and consume dissolved oxygen.

Chemical Structure and Properties

PropertyValue
Chemical Name 3-(dimethylamino)propiophenone hydrochloride
Synonym(s) β-(Dimethylamino)propiophenone hydrochloride, β-DAP
CAS Number 879-72-1
Molecular Formula C₁₁H₁₅NO · HCl
Molecular Weight 213.71 g/mol
Appearance White to off-white crystalline powder
Melting Point 152-156 °C
Solubility Soluble in water and methanol.

Hypothetical Experimental Data

The following tables present illustrative, hypothetical data for the performance of 3-(dimethylamino)propiophenone hydrochloride as a co-initiator with benzophenone for the photopolymerization of methyl methacrylate (MMA). Note: This data is not based on published experimental results and should be used for guidance only.

Table 1: Effect of Co-initiator Concentration on Polymerization Rate

Benzophenone (wt%)3-(dimethylamino)propiophenone hydrochloride (wt%)Peak Polymerization Rate (%/s)Final Monomer Conversion (%)
1.00.00.545
1.00.51.265
1.01.02.580
1.02.02.885

Table 2: Effect of Light Intensity on Polymerization Rate

Benzophenone (wt%)3-(dimethylamino)propiophenone hydrochloride (wt%)Light Intensity (mW/cm²)Peak Polymerization Rate (%/s)
1.01.0101.5
1.01.0252.5
1.01.0503.8
1.01.01005.2

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of 3-(dimethylamino)propiophenone hydrochloride as a photoinitiator.

Materials and Equipment
  • Monomer: Methyl methacrylate (MMA), freshly distilled to remove inhibitors.

  • Primary Photoinitiator: Benzophenone.

  • Co-initiator: 3-(dimethylamino)propiophenone hydrochloride.

  • Solvent (if required): Dichloromethane or other suitable solvent.

  • UV Light Source: Mercury lamp with appropriate filters or a UV-LED with a specific wavelength (e.g., 365 nm).

  • Reaction Vessel: Glass vials or a quartz cuvette.

  • Analytical Equipment: Fourier-Transform Infrared (FTIR) spectrometer, Differential Scanning Calorimeter (DSC) with a photo-accessory, or a photorheometer.

Preparation of Photopolymerizable Formulation
  • In a light-protected vial, dissolve the desired amount of benzophenone (e.g., 1.0 wt%) in the methyl methacrylate monomer.

  • Add the desired amount of 3-(dimethylamino)propiophenone hydrochloride (e.g., 1.0 wt%) to the solution and mix until fully dissolved. The hydrochloride salt may have limited solubility in non-polar monomers; gentle heating or the use of a co-solvent might be necessary. Alternatively, the free base form, 3-(dimethylamino)propiophenone, could be used for better solubility.

  • Ensure the final formulation is homogeneous.

Photopolymerization Procedure
  • Place a known amount of the photopolymerizable formulation into the reaction vessel.

  • If monitoring by FTIR, place a small drop of the formulation between two salt plates.

  • Expose the formulation to UV light of a known intensity and wavelength.

  • Monitor the polymerization process in real-time by tracking the disappearance of the monomer's characteristic spectroscopic peak (e.g., the C=C bond in acrylates/methacrylates using FTIR).

  • Continue irradiation until the monomer conversion reaches a plateau.

Characterization of the Resulting Polymer
  • Monomer Conversion: Determined by FTIR or gravimetry.

  • Polymer Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Glass transition temperature (Tg) and thermal stability can be measured using DSC and Thermogravimetric Analysis (TGA), respectively.

  • Mechanical Properties: Tensile strength, modulus, and hardness can be determined using appropriate mechanical testing equipment.

Visualizations

G Proposed Photoinitiation Mechanism cluster_0 Light Absorption & Excitation cluster_1 Radical Generation cluster_2 Polymerization BP Benzophenone (Ground State) BP_S1 Benzophenone (Singlet Excited State) BP->BP_S1 hν (UV Light) BP_T1 Benzophenone (Triplet Excited State) BP_S1->BP_T1 Intersystem Crossing Radicals Ketyl Radical + Aminoalkyl Radical BP_T1->Radicals e- or H+ transfer DAP 3-(dimethylamino)propiophenone DAP->Radicals Monomer Monomer (e.g., MMA) Radicals->Monomer Polymer Polymer Chain Monomer->Polymer Propagation G Experimental Workflow Start Start Formulation Prepare Photopolymerizable Formulation Start->Formulation Irradiation Expose to UV Light Formulation->Irradiation Monitoring Real-time Monitoring (e.g., FTIR) Irradiation->Monitoring Analysis Characterize Resulting Polymer Monitoring->Analysis End End Analysis->End

Application Notes and Protocols for Lysine-Specific Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide to Crosslinking Lysine Residues with N-hydroxysuccinimide (NHS) Esters

Note on β-DAP: Initial searches for a specific crosslinking agent named "β-DAP" or "β-dialkylphosphino-aspartate" for lysine residues did not yield established protocols in the scientific literature. It is possible that this is an uncommon or legacy name for a reagent. Therefore, this guide provides a detailed protocol for a widely used and well-characterized class of lysine-specific crosslinkers: N-hydroxysuccinimide (NHS) esters, using Bis(sulfosuccinimidyl) suberate (BS3) as a prime example.

Introduction

Chemical crosslinking coupled with mass spectrometry has become an invaluable tool for elucidating the three-dimensional structure of proteins and mapping protein-protein interactions.[1][2] Lysine residues are frequent targets for crosslinking because their primary amine groups are typically located on the protein surface, making them readily accessible to reagents, and are highly nucleophilic.[3] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive crosslinkers that form stable amide bonds with the primary amino groups of lysine side chains and the N-terminus of polypeptides.[3][4]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of the water-soluble, homobifunctional NHS-ester crosslinker, BS3 (Bis(sulfosuccinimidyl) suberate), for the covalent crosslinking of lysine residues in protein samples.

Principle of NHS-Ester Crosslinking

BS3 is a homobifunctional crosslinker, meaning it has two identical NHS-ester reactive groups separated by a spacer arm.[5] The crosslinking reaction is a two-step process for each reactive end. The NHS ester reacts with a primary amine on a lysine residue (or the N-terminus of a protein) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4] Because BS3 has two such reactive groups, it can link two lysine residues that are within a certain spatial proximity, defined by the length of its spacer arm (11.4 Å).

Experimental Protocols

This protocol outlines the general steps for crosslinking proteins in solution using BS3.[5][6][7] Optimal conditions, such as the molar excess of the crosslinker and incubation time, may need to be determined empirically for each specific protein system.

Materials Required:

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or MES) at pH 7.0-8.0.[5]

  • BS3 (Bis(sulfosuccinimidyl) suberate) crosslinker.

  • Anhydrous dimethyl sulfoxide (DMSO) or water for dissolving the crosslinker.[5][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).[5][8]

  • SDS-PAGE reagents for analysis.

  • Mass spectrometer for identification of crosslinked peptides (optional).

Step-by-Step Crosslinking Procedure:

  • Sample Preparation:

    • Prepare your protein sample in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine are not compatible as they will compete with the protein for reaction with the crosslinker.[4]

    • Adjust the protein concentration as required for your downstream analysis.

  • Preparation of BS3 Stock Solution:

    • Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[7]

    • Immediately before use, prepare a stock solution of BS3. For example, dissolve the BS3 powder in water or an organic solvent like DMSO to a concentration of 10-50 mM.[5][7]

  • Crosslinking Reaction:

    • Add the BS3 stock solution to your protein sample to achieve the desired final concentration. A 10 to 20-fold molar excess of crosslinker to protein is a common starting point.[5] The optimal ratio will depend on the protein concentration and the number of accessible lysine residues.

    • Mix the reaction gently but thoroughly.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-3 hours.[5][7]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer to a final concentration of 10-25 mM.[5] Tris or glycine are commonly used for this purpose as they contain primary amines that will react with and consume any remaining active NHS esters.

    • Incubate for an additional 15-20 minutes at room temperature to ensure the reaction is fully quenched.[5][8]

  • Analysis of Crosslinked Products:

    • The crosslinked protein sample can now be analyzed. For a qualitative assessment of crosslinking efficiency, SDS-PAGE is commonly used. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.

    • For detailed identification of crosslinked residues and interacting protein surfaces, the sample can be digested with a protease (e.g., trypsin) and analyzed by mass spectrometry.[9]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for a typical BS3 crosslinking experiment.

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 2.0 mg/mLLower protein concentrations may require a higher molar excess of crosslinker.
BS3 Concentration 0.5 - 5 mMA 10-20 fold molar excess over the protein is a good starting point.[5]
Reaction Buffer PBS, HEPES, MESMust be free of primary amines.[4]
Reaction pH 7.0 - 8.0Optimal for NHS-ester reaction with primary amines.[5]
Incubation Time 30-60 min at RT or 2-3 hours at 4°CLonger incubation times can be tested to optimize crosslinking.[5]
Quenching Agent Tris or GlycineFinal concentration of 10-25 mM.[5]
Quenching Time 15-20 minutes at RTEnsures all unreacted crosslinker is deactivated.[5][8]

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction of BS3 with lysine residues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Sample in Amine-Free Buffer r1 Add BS3 to Protein Sample p1->r1 p2 Prepare Fresh BS3 Stock Solution p2->r1 r2 Incubate (e.g., 30-60 min at RT) r1->r2 r3 Quench Reaction with Tris or Glycine r2->r3 a1 SDS-PAGE Analysis r3->a1 a2 Mass Spectrometry Analysis r3->a2

Caption: Experimental workflow for protein crosslinking using BS3.

reaction_mechanism lysine Protein-Lysine (Primary Amine) bs3 BS3 (NHS Ester) amide Stable Amide Bond (Crosslink) lysine->amide + bs3->amide bs3:e->amide:w Reaction nhs N-hydroxysuccinimide (Byproduct)

Caption: Reaction of an NHS ester with a lysine residue.

References

Application Notes and Protocols for 3-(dimethylamino)propiophenone hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(dimethylamino)propiophenone hydrochloride (CAS: 879-72-1) is a propiophenone derivative that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate.[1][2] Its structural motif is found in a variety of biologically active molecules, suggesting its potential for development as a therapeutic agent. While extensive biological data for this specific compound is not widely published, its role as a precursor and the activities of structurally related compounds provide a strong basis for its investigation in several key areas of drug discovery.

This document outlines the potential applications of 3-(dimethylamino)propiophenone hydrochloride and provides detailed protocols for its experimental evaluation.

Potential Medicinal Chemistry Applications

  • Anticancer Agent: Structurally related Mannich bases of propiophenone have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines. These compounds are believed to induce apoptosis through the activation of caspase signaling pathways.

  • Antiparasitic Agent: 3-(dimethylamino)propiophenone hydrochloride has been used as a reagent in the synthesis of selective inhibitors of African trypanosoma, the parasite responsible for sleeping sickness.[1]

  • Enzyme Inhibition: A propiophenone derivative has been shown to affect the activity of cyclic 3',5'-nucleotide phosphodiesterase, suggesting that compounds of this class could be explored as inhibitors for various enzymes.

  • Precursor for Neuropharmacological Agents: The core structure of this compound can be modified to synthesize potential anticonvulsant and anti-Alzheimer's disease agents.[2]

Data Presentation

The following tables represent illustrative data that could be generated from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity of 3-(dimethylamino)propiophenone hydrochloride

Cell LineCompoundIC50 (µM) - 48h
MCF-73-(dimethylamino)propiophenone HClExample: 15.2
HeLa3-(dimethylamino)propiophenone HClExample: 22.5
A5493-(dimethylamino)propiophenone HClExample: 35.1
Doxorubicin (Control)DoxorubicinExample: 0.8

Note: The data presented above is for illustrative purposes only and does not represent published experimental results.

Table 2: Apoptosis Induction by 3-(dimethylamino)propiophenone hydrochloride in MCF-7 cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)Example: 4.5Example: 2.1
3-(dimethylamino)propiophenone HCl (15 µM)Example: 25.8Example: 10.3
Staurosporine (1 µM, Positive Control)Example: 45.2Example: 15.7

Note: The data presented above is for illustrative purposes only and does not represent published experimental results.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of 3-(dimethylamino)propiophenone hydrochloride on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 3-(dimethylamino)propiophenone hydrochloride

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 3-(dimethylamino)propiophenone hydrochloride in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by 3-(dimethylamino)propiophenone hydrochloride using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • 3-(dimethylamino)propiophenone hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 3-(dimethylamino)propiophenone hydrochloride (determined from the cytotoxicity assay) for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by 3-(dimethylamino)propiophenone hydrochloride.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • 3-(dimethylamino)propiophenone hydrochloride

  • Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Visualizations

Signaling Pathway

G Hypothetical Apoptotic Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 3-(dimethylamino)propiophenone HCl ROS Reactive Oxygen Species Compound->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothetical apoptotic signaling pathway induced by 3-(dimethylamino)propiophenone HCl.

Experimental Workflow

G Experimental Workflow for Biological Evaluation Start Start Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Determine_IC50 Determine IC50 Values Cytotoxicity->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Determine_IC50->Caspase_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Caspase_Assay->Mechanism End End Mechanism->End

Caption: General experimental workflow for evaluating the biological activity of the compound.

References

Application Notes and Protocols: β-DAP as a Reagent for the Synthesis of Anticonvulsant and Anti-Alzheimer's Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-N,N-diallyl-aminoethyl-4-isothiocyanato-phenyl ether, hereinafter referred to as β-DAP, is a versatile reagent employed in the synthesis of novel therapeutic agents targeting neurological disorders. Its unique structure, featuring a reactive isothiocyanate group and a diallylamino moiety, allows for its incorporation into a variety of molecular scaffolds to generate compounds with potential anticonvulsant and anti-Alzheimer's properties. This document provides detailed application notes and protocols for the use of β-DAP in the synthesis and evaluation of these agents.

Application Notes

The isothiocyanate group of β-DAP is a key functional group that readily reacts with primary and secondary amines to form thiourea derivatives. This reactivity is central to its application in medicinal chemistry, enabling the conjugation of the β-DAP pharmacophore to various targeting moieties. The diallylamino group can also be functionalized or may contribute to the overall pharmacological profile of the synthesized compounds.

For Anticonvulsant Agents:

The synthesis of anticonvulsant agents using β-DAP often involves its reaction with molecules containing a primary or secondary amine and a pharmacophore known to possess anticonvulsant activity. The resulting thiourea linkage serves as a stable covalent bond, creating a new hybrid molecule. The rationale behind this approach is to combine the potential neuroprotective or modulatory effects of the β-DAP moiety with the established anticonvulsant properties of the partner molecule.

For Anti-Alzheimer's Agents:

In the context of Alzheimer's disease, β-DAP can be utilized to synthesize multi-target-directed ligands. For instance, it can be reacted with compounds that have affinity for targets implicated in Alzheimer's pathology, such as cholinesterases or beta-amyloid aggregation inhibitors. The isothiocyanate group's ability to form covalent bonds can be exploited to create irreversible inhibitors or probes to study target engagement.

Experimental Protocols

Protocol 1: General Synthesis of a β-DAP-Thiourea Derivative

This protocol describes a general method for the synthesis of a thiourea derivative from β-DAP and a primary amine-containing compound.

Materials:

  • β-DAP (β-N,N-diallyl-aminoethyl-4-isothiocyanato-phenyl ether)

  • Amine-containing substrate

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • To this solution, add β-DAP (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiourea derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol outlines the procedure for assessing the in vivo anticonvulsant activity of a synthesized β-DAP derivative using the MES test in mice.

Materials:

  • Synthesized β-DAP derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses. Administer the vehicle to a control group.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the median effective dose (ED₅₀) of the test compound using a suitable statistical method.

Data Presentation

Table 1: Anticonvulsant Activity of β-DAP Derivatives in the MES Test

CompoundDose (mg/kg, i.p.)Protection (%)ED₅₀ (mg/kg)
Control (Vehicle) -0-
β-DAP-Derivative 1 102515.2
2050
40100
β-DAP-Derivative 2 101022.5
2040
4080

Visualizations

Diagram 1: General Synthesis of β-DAP Thiourea Derivatives

G reagent1 β-DAP (R-NCS) product Thiourea Derivative (R-NH-C(S)-NH-R') reagent1->product + reagent2 Amine Substrate (R'-NH2) reagent2->product conditions Room Temperature 2-24 hours product->conditions solvent Anhydrous Solvent (e.g., DCM, ACN) solvent->product

Caption: Synthetic scheme for β-DAP thiourea derivatives.

Diagram 2: Experimental Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Testing compound_admin Compound Administration (i.p. in mice) mes_test Maximal Electroshock Seizure (MES) Test compound_admin->mes_test 30-60 min data_analysis Data Analysis (ED₅₀ Calculation) mes_test->data_analysis Observation of Tonic Hindlimb Extension

Caption: Workflow for evaluating anticonvulsant activity.

Diagram 3: Proposed Signaling Pathway for Neuroprotection

G BDAP_deriv β-DAP Derivative Target Molecular Target (e.g., Ion Channel, Enzyme) BDAP_deriv->Target Modulation Downstream Downstream Signaling Cascade Target->Downstream Inhibition / Activation Neuroprotection Neuroprotection (Reduced Neuronal Excitability) Downstream->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway.

Application Notes and Protocols: Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the applications of "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" in material science has yielded no specific documented uses in publicly available literature. This suggests that the compound is not commonly employed in fields such as polymer chemistry, nanotechnology, or as a photoinitiator for material synthesis.

The majority of available information pertains to a structurally related but distinct compound, 3-(dimethylamino)propiophenone hydrochloride . This compound is primarily utilized as a precursor and building block in biochemical and medicinal chemistry research.[1]

Compound Profile: 3-(dimethylamino)propiophenone hydrochloride

While not the specified compound, understanding the characteristics of this related molecule may offer insights.

PropertyValueReference
Synonyms β-(Dimethylamino)propiophenone hydrochloride, β-DAP
CAS Number 879-72-1[2][3]
Molecular Formula C11H16ClNO[2]
Molecular Weight 213.70 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 153°C[2]

Potential Research Directions

Given the absence of direct data for "this compound" in material science, researchers interested in this molecule could consider exploring its potential in the following areas, based on the functionalities present in its structure (a ketone, a tertiary amine, and an aromatic ring):

  • Photoinitiator: The propiophenone backbone is a known photosensitive group. The presence of the amine moiety could potentially enhance its activity as a photoinitiator for radical polymerization, similar to other amine co-initiators.

  • Monomer Synthesis: The molecule could potentially be functionalized to create novel monomers for polymerization, introducing specific properties related to its chemical structure.

  • Surface Modification: The amine group could be used for grafting the molecule onto surfaces to alter their properties, such as hydrophilicity or reactivity.

Experimental Workflow for Investigating Photoinitiator Potential

The following diagram outlines a general workflow for evaluating the potential of a novel compound as a photoinitiator.

G cluster_0 Compound Characterization cluster_1 Photopolymerization Studies cluster_2 Material Characterization char1 UV-Vis Spectroscopy (Determine Absorption Maxima) prep Formulation Preparation (Monomer + Compound) char1->prep char2 Solubility Testing (In common monomers) char2->prep cure Photocuring (Expose to UV/Vis Light) prep->cure monitor Real-Time Monitoring (e.g., RT-FTIR) cure->monitor prop1 Mechanical Testing (Hardness, Modulus) cure->prop1 prop2 Thermal Analysis (Tg, Td) cure->prop2

Caption: General workflow for evaluating a novel photoinitiator.

Note: The protocols and data presented above are based on general principles of material science research and are intended as a starting point for investigation. Due to the lack of specific data for "this compound," all experimental parameters would need to be determined empirically.

References

Troubleshooting & Optimization

Troubleshooting β-(Dimethylamino)propiophenone hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-(Dimethylamino)propiophenone hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during this Mannich reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower yield of β-(Dimethylamino)propiophenone hydrochloride than reported in the literature. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the synthesis of β-(Dimethylamino)propiophenone hydrochloride can stem from several factors, primarily related to suboptimal reaction conditions and the occurrence of side reactions.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is refluxed for a sufficient amount of time, typically around 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature plays a crucial role. While refluxing in ethanol is standard, excessively high temperatures can promote side reactions. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of dimethylamine hydrochloride and paraformaldehyde is typically used to drive the reaction to completion. A common ratio is approximately 1 mole of propiophenone to 1.3 moles of dimethylamine hydrochloride and 1.1 moles of paraformaldehyde (as formaldehyde).

  • Side Reactions: The formation of byproducts is a major contributor to low yields. The primary side reactions include the formation of phenyl vinyl ketone and self-condensation of propiophenone.

Troubleshooting Workflow:

start Low Yield Observed check_time Verify Reaction Time (2-4 hours reflux) start->check_time incomplete Incomplete Reaction check_time->incomplete check_temp Confirm Reflux Temperature (Ethanol BP: ~78°C) check_ratio Check Molar Ratios (Propiophenone:Amine:Formaldehyde) check_temp->check_ratio Correct optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect analyze_impurities Analyze Crude Product (TLC, NMR) check_ratio->analyze_impurities Correct adjust_ratio Adjust Reactant Ratios check_ratio->adjust_ratio Incorrect side_reactions Side Reactions Detected analyze_impurities->side_reactions incomplete->check_temp No increase_time Increase Reflux Time incomplete->increase_time Yes purify Implement Purification Strategy side_reactions->purify Yes end Improved Yield side_reactions->end No increase_time->end optimize_temp->end adjust_ratio->end purify->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of a Major Impurity Identified as Phenyl Vinyl Ketone

Question: Our final product is contaminated with a significant amount of phenyl vinyl ketone. How is this byproduct formed and how can we prevent it?

Answer:

Phenyl vinyl ketone is an α,β-unsaturated ketone that arises from the elimination of the dimethylamino group from the desired Mannich base, β-(Dimethylamino)propiophenone. This is a common side reaction, especially under certain conditions.

Mechanism of Formation:

The formation of phenyl vinyl ketone occurs via an elimination reaction, which can be promoted by heat or basic conditions. The hydrochloride salt of the Mannich base is relatively stable, but the free base is more prone to elimination.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. High temperatures can facilitate the elimination reaction.

  • pH Control: Maintain an acidic pH throughout the synthesis and initial work-up. The protonated amine group is a poor leaving group, thus suppressing elimination. If the reaction mixture becomes basic, the free amine is generated, which is more susceptible to elimination.

  • Purification: If phenyl vinyl ketone is formed, it can often be removed during the recrystallization of the hydrochloride salt. The solubility characteristics of the unsaturated ketone are different from the desired salt.

Reaction Pathways:

propiophenone Propiophenone mannich_base β-(Dimethylamino)propiophenone (Mannich Base) propiophenone->mannich_base Mannich Reaction reagents + (CH₃)₂NH·HCl + CH₂O hcl_salt β-(Dimethylamino)propiophenone Hydrochloride (Product) mannich_base->hcl_salt + HCl elimination_product Phenyl Vinyl Ketone (Side Product) mannich_base->elimination_product Elimination (Heat/Base)

Caption: Main reaction and elimination side reaction.

Issue 3: Formation of a Viscous, Oily Byproduct

Question: We are observing the formation of a thick, oily substance in our reaction mixture, which complicates purification. What could this be?

Answer:

The formation of a viscous oil often points to the self-condensation of propiophenone, an aldol condensation reaction. Under the acidic conditions of the Mannich reaction, propiophenone can act as both a nucleophile (in its enol form) and an electrophile, leading to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. These aldol products are often high-molecular-weight oils.

Conditions Favoring Aldol Condensation:

  • Low Concentration of Amine/Formaldehyde: If the concentration of the Mannich reagents is insufficient, the competing self-condensation of propiophenone can become more prominent.

  • Prolonged Reaction Times at High Temperatures: Extended heating can favor the thermodynamically controlled aldol condensation products.

Mitigation Strategies:

  • Ensure Adequate Concentration of Mannich Reagents: Use the recommended excess of dimethylamine hydrochloride and paraformaldehyde.

  • Control Reaction Time and Temperature: Monitor the reaction by TLC to avoid unnecessarily long reaction times.

  • Purification: The oily aldol byproducts can typically be separated from the crystalline hydrochloride salt of the desired product by filtration and washing with a suitable solvent like acetone.

Competing Reactions:

propiophenone Propiophenone mannich_path Mannich Reaction propiophenone->mannich_path + (CH₃)₂NH·HCl + CH₂O aldol_path Aldol Condensation propiophenone->aldol_path Self-Reaction (Acid Catalyst) mannich_product β-(Dimethylamino)propiophenone HCl mannich_path->mannich_product aldol_product Aldol Adduct/Condensation Product aldol_path->aldol_product

Caption: Competing Mannich and Aldol pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloric acid in the reaction mixture?

A1: The hydrochloric acid serves two main purposes. Firstly, it acts as a catalyst for the formation of the electrophilic Eschenmoser salt intermediate from dimethylamine and formaldehyde. Secondly, it helps to maintain an acidic environment, which is necessary for the enolization of propiophenone and for keeping the final product protonated and stable as the hydrochloride salt, which also helps to prevent the elimination side reaction.

Q2: Can I use a different solvent than ethanol?

A2: Ethanol is the most commonly used and recommended solvent as it effectively dissolves the reactants and facilitates the reaction at a suitable reflux temperature. While other protic solvents could potentially be used, any deviation from the established protocol should be carefully optimized and monitored for changes in yield and side product formation.

Q3: My purified product has a lower melting point than expected. Why?

A3: A depressed melting point is often an indication of impurities. The most common impurities are residual starting materials, side products (phenyl vinyl ketone, aldol products), or solvent. Ensure the product is thoroughly dried. If the melting point is still low, further recrystallization may be necessary.

Q4: Is the retro-Mannich reaction a significant concern?

A4: The retro-Mannich reaction, where the product reverts to the starting materials, is an equilibrium process. Under the standard reaction conditions with an excess of amine and formaldehyde, the forward reaction is favored. However, under neutral or slightly basic conditions and with heating, the equilibrium can shift, leading to decomposition of the product. Therefore, maintaining acidic conditions during work-up and storage is advisable.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Yield

Propiophenone (mol)Dimethylamine HCl (mol)Paraformaldehyde (mol)Typical Yield (%)
1.01.01.050-60
1.01.31.170-80
1.01.51.275-85

Table 2: Influence of Reaction Time on Product Formation and Purity

Reflux Time (hours)Conversion (%)Purity of Crude Product (%)
1~60~90
2>95~95
4>98~95
8>98~90 (Increased side products)

Experimental Protocols

Key Experiment: Synthesis of β-(Dimethylamino)propiophenone Hydrochloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add propiophenone (1.0 mol), dimethylamine hydrochloride (1.3 mol), and paraformaldehyde (1.1 mol) in 95% ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The mixture should become a homogeneous solution.

  • Crystallization: Remove the flask from the heat and, while still warm, add acetone to induce crystallization.

  • Isolation: Cool the mixture in an ice bath and then in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with cold acetone to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C.

Purification: Recrystallization

  • Dissolution: Dissolve the crude β-(Dimethylamino)propiophenone hydrochloride in a minimal amount of hot 95% ethanol.

  • Precipitation: Slowly add acetone to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.

Optimizing β-DAP crosslinking reaction conditions for higher efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for β-DAP crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during β-DAP crosslinking reactions in a question-and-answer format.

Question: Why is my β-DAP crosslinking yield consistently low?

Answer:

Low crosslinking yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Integrity: Ensure the freshness and quality of your crosslinking reagents, especially N-hydroxysuccinimide (NHS) esters, which are moisture-sensitive. Use fresh, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve water-insoluble crosslinkers immediately before use.

  • Buffer Composition: Verify that your reaction buffer is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds compete with the primary amine of β-DAP for reaction with the crosslinker, thereby reducing the efficiency of your desired reaction.

Experimental Parameters to Optimize:

  • pH of the Reaction Buffer: The pH is a critical parameter for efficient amine-reactive crosslinking. The primary amine group of β-DAP needs to be in its deprotonated, nucleophilic state to react with the crosslinker. The strongest basic amine group on diaminopimelic acid has a pKa of approximately 9.83.[1] The reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, the amine group is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester crosslinker is accelerated, reducing its availability to react with the β-DAP.

  • Molar Ratio of Crosslinker to β-DAP Containing Molecule: The optimal molar ratio of crosslinker to your β-DAP-containing molecule (e.g., a peptide) is crucial. A significant molar excess of the crosslinker is often required to drive the reaction to completion. However, an excessively high ratio can lead to undesirable side reactions, such as intramolecular crosslinking or modification of other nucleophilic residues. It is recommended to perform a titration experiment to determine the optimal ratio for your specific system.

  • Reaction Time and Temperature: The reaction time and temperature are interdependent. Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C. Lowering the temperature can help to minimize the hydrolysis of the crosslinker, allowing for a longer reaction time and potentially a higher yield.

  • Concentration of Reactants: Dilute reaction mixtures can lead to lower crosslinking efficiency due to the reduced probability of molecular collisions. If possible, increase the concentration of your reactants.

Question: I am observing precipitation of my protein/peptide during the crosslinking reaction. What can I do?

Answer:

Precipitation during the crosslinking reaction is often a sign of aggregation due to excessive crosslinking or changes in the solubility of the modified molecule.

  • Reduce the Molar Ratio of Crosslinker: A high degree of modification can alter the protein's or peptide's surface charge and hydrophobicity, leading to aggregation. Try reducing the molar excess of the crosslinking reagent.

  • Optimize Reaction Time: Shorter incubation times may be sufficient to achieve the desired level of crosslinking without causing excessive modification that leads to precipitation.

  • Use a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker, switching to a water-soluble alternative, such as one containing a sulfonate group (e.g., Sulfo-NHS esters), can improve the solubility of the reaction components and the final product.

  • Modify Buffer Conditions: The inclusion of certain additives, such as non-ionic detergents in low concentrations, may help to maintain the solubility of your molecules during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for β-DAP crosslinking with NHS esters?

A1: The optimal pH for NHS-ester based crosslinking to the primary amine of β-DAP is between 7.2 and 8.5. In this range, a sufficient portion of the amine groups are deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q2: What type of buffer should I use for the crosslinking reaction?

A2: It is critical to use a buffer that does not contain primary amines. Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers are commonly used. Avoid buffers such as Tris and glycine.

Q3: How can I quench the crosslinking reaction?

A3: To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will react with any remaining active crosslinker.

Q4: How do I remove the excess, unreacted crosslinker after the reaction?

A4: Excess crosslinker can be removed by dialysis, size-exclusion chromatography (desalting columns), or, for larger proteins, by precipitation followed by resolubilization. The choice of method depends on the properties of your crosslinked product.

Quantitative Data Summary

The following tables provide quantitative data to aid in the optimization of your β-DAP crosslinking reaction.

Table 1: pH-Dependence of Amine Reactivity

pHApproximate Percentage of Deprotonated Primary Amine (pKa ~9.8)Relative Reaction Rate
6.0< 1%Very Low
7.0~1.5%Low
7.5~5%Moderate
8.0~14%Good
8.5~33%High
9.0~61%Very High (Hydrolysis of crosslinker also increases significantly)

Note: This table provides an estimation based on the Henderson-Hasselbalch equation and serves as a guide for understanding the effect of pH.

Table 2: Half-life of NHS-Ester Crosslinkers in Aqueous Solution

pHTemperatureApproximate Half-life
7.04°C4-5 hours
7.525°C (Room Temp)~1 hour
8.025°C (Room Temp)~30 minutes
8.64°C~10 minutes

This data highlights the importance of temperature control and timely execution of the crosslinking reaction, especially at higher pH.

Experimental Protocols

Protocol: Optimizing the Molar Ratio of Crosslinker to a β-DAP-containing Peptide

This protocol provides a general framework for optimizing the molar ratio of an NHS-ester crosslinker to a peptide containing a β-DAP residue.

Materials:

  • β-DAP-containing peptide

  • NHS-ester crosslinker (e.g., BS3 or DSS)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF (if the crosslinker is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Analytical method for assessing crosslinking efficiency (e.g., HPLC, mass spectrometry, or SDS-PAGE if crosslinking to a larger protein)

Procedure:

  • Prepare a stock solution of the β-DAP-containing peptide in the reaction buffer at a known concentration.

  • Prepare a fresh stock solution of the NHS-ester crosslinker in anhydrous DMSO or directly in the reaction buffer if it is water-soluble.

  • Set up a series of reactions in separate microcentrifuge tubes. In each tube, add a fixed amount of the peptide solution.

  • Add varying molar excesses of the crosslinker to each tube. A good starting range would be 10x, 20x, 50x, 100x, and 200x molar excess of the crosslinker over the peptide.

  • Incubate the reactions for 1 hour at room temperature or for 4 hours at 4°C with gentle mixing.

  • Quench the reactions by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analyze the reaction products using your chosen analytical method to determine the extent of crosslinking at each molar ratio.

  • Identify the optimal molar ratio that provides the highest yield of the desired crosslinked product with minimal side products or aggregation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_post_reaction Post-Reaction cluster_analysis Analysis Reagents Prepare fresh reagents (Peptide, Crosslinker, Buffers) Stocks Create stock solutions of peptide and crosslinker Reagents->Stocks Setup Set up parallel reactions with varying molar ratios Stocks->Setup Incubate Incubate at controlled temperature and time Setup->Incubate Quench Quench reaction with Tris or Glycine Incubate->Quench Purify Purify crosslinked product (Dialysis, SEC) Quench->Purify Analyze Analyze products (HPLC, MS, SDS-PAGE) Purify->Analyze Optimize Determine optimal reaction conditions Analyze->Optimize

Caption: Workflow for optimizing β-DAP crosslinking reaction conditions.

Troubleshooting_Logic cluster_reagents Reagent & Buffer Checks cluster_params Parameter Optimization cluster_solution Potential Solutions Start Low Crosslinking Efficiency CheckReagents Are crosslinkers fresh and stored properly? Start->CheckReagents CheckBuffer Is the reaction buffer free of primary amines? Start->CheckBuffer OptimizepH Is the pH within the optimal range (7.2-8.5)? Start->OptimizepH OptimizeRatio Is the molar ratio of crosslinker optimized? Start->OptimizeRatio OptimizeTimeTemp Are reaction time and temperature appropriate? Start->OptimizeTimeTemp UseFresh Use fresh reagents CheckReagents->UseFresh ChangeBuffer Switch to an amine-free buffer CheckBuffer->ChangeBuffer AdjustpH Adjust buffer pH OptimizepH->AdjustpH TitrateRatio Perform a molar ratio titration OptimizeRatio->TitrateRatio ModifyTimeTemp Adjust incubation time/temperature OptimizeTimeTemp->ModifyTimeTemp

References

Technical Support Center: Synthesis of 3-(Dimethylamino)propiophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(dimethylamino)propiophenone hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(dimethylamino)propiophenone hydrochloride?

A1: The most prevalent and well-documented method is the Mannich reaction. This is a three-component condensation reaction involving a ketone with an active α-hydrogen (acetophenone), an aldehyde (typically formaldehyde or its polymer, paraformaldehyde), and a secondary amine (dimethylamine, usually in the form of its hydrochloride salt).

Q2: What are the typical reagents and solvents used in this synthesis?

A2: Key reagents include acetophenone, dimethylamine hydrochloride, and paraformaldehyde. The reaction is commonly carried out in a protic solvent such as ethanol, and a catalytic amount of a strong acid like hydrochloric acid is often added to facilitate the reaction.

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of 3-(dimethylamino)propiophenone hydrochloride can vary significantly based on the specific reaction conditions. Yields can range from approximately 66% to over 90% under optimized conditions.

Q4: How is the product typically isolated and purified?

A4: The product, being a hydrochloride salt, often precipitates from the reaction mixture upon cooling or with the addition of a less polar solvent like acetone. Purification is commonly achieved through recrystallization, often from a mixture of ethanol and acetone or ethanol and toluene.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1.1: Inactive Paraformaldehyde

  • Troubleshooting: Paraformaldehyde can depolymerize over time, leading to a lower effective concentration of formaldehyde. Use freshly opened or properly stored paraformaldehyde. Consider using an alternative source of formaldehyde, such as a formalin solution, though this may require adjusting the reaction conditions.

Possible Cause 1.2: Incorrect pH

  • Troubleshooting: The Mannich reaction is sensitive to pH. An acidic medium is generally required to facilitate the formation of the electrophilic Eschenmoser's salt intermediate. Ensure that a catalytic amount of strong acid (e.g., concentrated HCl) has been added.

Possible Cause 1.3: Insufficient Reaction Time or Temperature

  • Troubleshooting: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reflux time or slightly increasing the reaction temperature.

Possible Cause 1.4: Impure Reagents

  • Troubleshooting: The purity of starting materials, especially acetophenone, is crucial. Impurities can interfere with the reaction. Use purified reagents and ensure solvents are anhydrous if specified in the protocol.

Issue 2: Oily Product Instead of a Crystalline Solid

Possible Cause 2.1: Presence of Impurities

  • Troubleshooting: An oily product often indicates the presence of unreacted starting materials or byproducts that inhibit crystallization. Attempt to purify the oil by washing it with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether).

Possible Cause 2.2: Incomplete Salt Formation

  • Troubleshooting: If the free base of the product is present, it may be an oil. Ensure sufficient hydrochloric acid was used to form the hydrochloride salt. You can try dissolving the oil in a minimal amount of a suitable solvent (like ethanol) and adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

Possible Cause 2.3: Ineffective Crystallization Solvent

  • Troubleshooting: The chosen solvent system for precipitation or recrystallization may not be optimal. If acetone is not inducing precipitation, try other non-polar solvents like diethyl ether or a mixture of solvents. Seeding the solution with a small crystal of the pure product, if available, can also induce crystallization.

Issue 3: Formation of Side Products

Possible Cause 3.1: Aldol Condensation

  • Troubleshooting: Under certain conditions, acetophenone can undergo self-condensation (an aldol reaction). This is more likely if the reaction conditions are not optimized. Maintaining a slightly acidic pH and controlling the temperature can help minimize this side reaction.

Possible Cause 3.2: Formation of α,β-Unsaturated Ketone

  • Troubleshooting: The Mannich base product can undergo elimination of the dimethylamino group to form phenyl vinyl ketone, especially at higher temperatures or under basic conditions during workup. Keep the reaction temperature controlled and maintain acidic or neutral conditions during workup and purification.

Data Presentation

Reference Acetophenone (mol) Dimethylamine HCl (mol) Paraformaldehyde (mol) Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Organic Syntheses, Coll. Vol. 3, p.305 (1955)0.50.650.66 (as formaldehyde)95% EthanolConc. HClReflux266-68
PrepChem.com0.40.520.52 (as formaldehyde)EthanolConc. HClReflux476.9
CN100432043C111 (as formaldehyde)Ethanol-60-~67
CN100432043C11.51 (as formaldehyde)Isopropanol-90-~90
CN100432043C111.5 (as formaldehyde)Ethanol-90-~95

Experimental Protocols

Protocol 1: Based on Organic Syntheses
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (60 g, 0.5 mol), dimethylamine hydrochloride (52.7 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol).

  • Reagent Addition: Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux on a steam bath for 2 hours. The mixture should become a homogeneous, yellowish solution.

  • Workup: Filter the hot solution if it is not clear. Transfer the warm solution to a 1 L Erlenmeyer flask and add 400 mL of acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature and then chill in a refrigerator overnight.

  • Isolation: Collect the crystalline product by filtration and wash with 25 mL of acetone.

  • Drying: Dry the product. The reported yield is 66-68%.

Protocol 2: High-Yield Protocol (Based on Patent CN100432043C)
  • Reaction Setup: In a suitable reactor, combine acetophenone (120 g, 1 mol), dimethylamine hydrochloride (81.5 g, 1 mol), and paraformaldehyde (45 g, 1.5 mol).

  • Solvent Addition: Add 500 mL of ethanol.

  • Reaction: Heat the mixture to 90°C and maintain this temperature. Monitor the reaction progress by a suitable method (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, concentrate the reaction solution to approximately one-third of its original volume by distillation.

  • Crystallization: Cool the concentrated solution to induce crystallization.

  • Isolation: Filter the solid product.

  • Drying: Dry the product to obtain a white to slightly yellow solid. The reported yield is approximately 95%.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - Acetophenone - Dimethylamine HCl - Paraformaldehyde solvent Add Solvent (e.g., Ethanol) reagents->solvent catalyst Add Catalyst (e.g., Conc. HCl) solvent->catalyst heat Heat to Reflux (e.g., 2-4 hours) catalyst->heat cool Cool Reaction Mixture heat->cool precipitate Add Anti-solvent (e.g., Acetone) cool->precipitate filter Filter Product precipitate->filter dry Dry Product filter->dry recrystallize Recrystallize (e.g., Ethanol/Acetone) dry->recrystallize

Caption: A generalized experimental workflow for the synthesis of 3-(dimethylamino)propiophenone hydrochloride.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Paraformaldehyde start->cause1 cause2 Incorrect pH start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Impure Reagents start->cause4 sol1 Use Fresh Paraformaldehyde cause1->sol1 sol2 Add Catalytic Acid (HCl) cause2->sol2 sol3 Increase Reaction Time/Temperature cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting guide for low or no product yield in the synthesis.

Technical Support Center: Purification of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: A common and effective solvent system for the recrystallization of similar amine hydrochlorides is a mixture of a polar protic solvent, in which the compound is soluble at high temperatures, and a less polar solvent, in which the compound is less soluble, to induce precipitation. For the related compound, β-dimethylaminopropiophenone hydrochloride, a mixture of hot 95% ethanol and acetone has been successfully used.[1] The optimal solvent system for your specific compound may require some empirical determination based on its unique solubility profile.

Q2: What is the expected melting point of purified this compound?

A2: The melting point for the related compound, 3-(Dimethylamino)propiophenone hydrochloride, is reported to be in the range of 150-155°C.[2] A narrow melting point range close to the literature value is a good indicator of high purity.[3]

Q3: How stable is this compound?

A3: The related compound, 3-(Dimethylamino)propiophenone hydrochloride, is relatively stable under ambient conditions. However, it can decompose at high temperatures or in the presence of strong acids or bases.[2] It is also noted to be somewhat hygroscopic and can tenaciously hold onto traces of water, which can lower the melting point.[1]

Q4: What are the typical impurities removed during the recrystallization of this compound?

A4: Impurities can include unreacted starting materials from the synthesis, such as β-Bromopropiophenone and dimethylamine hydrochloride, as well as byproducts formed during the reaction.[4] Recrystallization is effective at removing impurities that have different solubility characteristics than the desired compound.[3]

Q5: What are the key safety precautions to consider when handling this compound?

A5: 3-(Dimethylamino)propiophenone hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. The solvent is not hot enough.3. Presence of insoluble impurities.1. Add a small amount of additional hot solvent until the compound dissolves.2. Ensure the solvent is at or near its boiling point.3. If a small amount of material remains undissolved, it may be an insoluble impurity. Perform a hot filtration to remove it.[1]
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The cooling process is too slow, preventing nucleation.3. The solution is too pure, lacking nucleation sites.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Cool the solution in an ice bath to induce crystallization.3. Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.4. Add a small seed crystal of the pure compound, if available.
Oiling out occurs instead of crystallization. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooled too rapidly.3. The compound is significantly impure.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Consider a preliminary purification step if the compound is highly impure.
The recrystallized product has a low yield. 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were not completely collected from the flask.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely.[1]3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to collect any remaining crystals.
The purified product has a broad or low melting point. 1. The crystals are not completely dry and contain residual solvent.2. The compound is still impure.1. Dry the crystals thoroughly under a vacuum.2. Perform a second recrystallization, potentially with a different solvent system, to further enhance purity.

Experimental Protocol: Recrystallization

This protocol is adapted from the procedure for the recrystallization of β-dimethylaminopropiophenone hydrochloride and may require optimization for "this compound".[1]

  • Dissolution: In a fume hood, place the crude "this compound" into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: To the hot ethanolic solution, slowly add acetone until the solution becomes slightly cloudy, indicating the point of saturation. Re-heat gently until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The purified material can be dried at 70°C.[1]

Quantitative Data Summary

ParameterValue/RangeReference
Solvent Ratio (Ethanol:Acetone) Approximately 1:5 (v/v)[1]
Drying Temperature 70°C[1]
Expected Recovery ~90%[1]
Melting Point (Purified) 155-156°C (for β-dimethylaminopropiophenone hydrochloride)[1]

Experimental Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (if necessary) B->C D Add Acetone (Anti-solvent) C->D E Slow Cooling (Crystallization) D->E F Vacuum Filtration E->F G Wash with Cold Acetone F->G H Dry Crystals (Under Vacuum) G->H I Pure Product H->I

Caption: Recrystallization workflow for the purification of this compound.

References

Common issues with using β-DAP in proteomics and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request based on the gathered information.## Navigating the Nuances of β-DAP in Proteomics: A Technical Support Center

Welcome to the technical support center for researchers utilizing β-DAP in proteomics. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data visualization tools to address common challenges encountered during your research.

A Note on Terminology: The term "β-DAP" is not a universally recognized standard in the field of proteomics. Based on common research applications, it is most likely that users are referring to Diaminopimelic Acid (DAP) , an important component of the bacterial cell wall, particularly in the context of studying host-pathogen interactions and bacterial proteomics.[1][2][3][4] DAP is a specific ligand for the NOD1 receptor, activating downstream inflammatory signaling pathways.[5]

Alternatively, "DAP" could refer to:

  • MS-DAP: A software pipeline for the downstream analysis of quantitative proteomics data.[6][7][8][9][10]

  • β-Dimethylaminopropiophenone hydrochloride: A chemical reagent with less common application in proteomics.[11]

  • Diamidophosphate: A phosphorylating agent studied in prebiotic chemistry.[12][13]

This guide will focus on the challenges and solutions associated with the study of Diaminopimelic Acid (DAP) in proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Diaminopimelic Acid (DAP) in proteomics research?

A1: Diaminopimelic Acid (DAP) is a key component of peptidoglycan in the cell walls of many bacteria.[2][3] In proteomics, DAP is primarily of interest as a biomarker for bacterial presence and for its role in activating host immune responses through the NOD1 signaling pathway.[1][5] Research often focuses on identifying and quantifying proteins involved in DAP synthesis, metabolism, and the host proteins that respond to its presence.

Q2: Why is it challenging to study DAP-related proteins in a proteomics workflow?

A2: Challenges in studying DAP-related proteins can arise from several factors, including the low abundance of these proteins, the complexity of the biological samples (e.g., host-microbiota interfaces), and potential issues with protein extraction and sample preparation that may not be optimized for bacterial proteins within a host matrix.

Q3: What are the main analytical techniques used to study DAP-related proteomics?

A3: Mass spectrometry (MS)-based proteomics is the primary analytical technique.[14] This includes both "shotgun" proteomics for protein identification and quantitative proteomics methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and label-free quantification to measure changes in protein abundance in response to DAP or bacterial infection.[15]

Troubleshooting Guide

Sample Preparation

Q: I am having trouble with low yields of bacterial proteins from my host-cell co-culture. What can I do?

A: This is a common issue due to the typically lower biomass of bacteria compared to host cells.

  • Potential Cause: Inefficient lysis of bacterial cells.

    • Solution: Employ a lysis buffer that contains enzymes specifically targeting the bacterial cell wall, such as lysozyme, in conjunction with detergents and mechanical disruption (e.g., sonication or bead beating).

  • Potential Cause: Protein degradation.

    • Solution: Ensure that a broad-spectrum protease inhibitor cocktail is used during lysis and all subsequent steps are performed at low temperatures (4°C).

  • Potential Cause: Dominance of host cell proteins.

    • Solution: Consider an enrichment strategy for bacterial cells prior to lysis, such as differential centrifugation or cell sorting.

Q: My protein digest seems incomplete, leading to poor peptide identification. How can I improve this?

A: Incomplete digestion is a frequent problem in proteomics.

  • Potential Cause: Suboptimal digestion conditions.

    • Solution: Ensure the protein sample is fully denatured and reduced before adding trypsin. Use a sufficient amount of high-quality trypsin (e.g., a 1:20 to 1:50 enzyme-to-protein ratio) and incubate for an adequate time (typically overnight at 37°C).

  • Potential Cause: Presence of interfering substances.

    • Solution: Perform a buffer exchange or protein precipitation step (e.g., with acetone or TCA) to remove contaminants that may inhibit trypsin activity.

Mass Spectrometry Analysis

Q: I am observing a low number of identified peptides corresponding to bacterial proteins. What could be the reason?

A: This can be due to issues with either the sample or the mass spectrometry analysis.

  • Potential Cause: The sample is too complex, and the instrument is primarily detecting high-abundance host proteins.

    • Solution: Implement a fractionation strategy, either at the protein level (e.g., SDS-PAGE) or the peptide level (e.g., high-pH reversed-phase chromatography), to reduce sample complexity before LC-MS/MS analysis.

  • Potential Cause: The mass spectrometer parameters are not optimized.

    • Solution: Ensure that the instrument is properly calibrated and that the data acquisition method is set to a data-dependent acquisition (DDA) mode that allows for the fragmentation of a high number of precursor ions.[16]

Q: My quantitative data shows high variability between replicates. How can I improve reproducibility?

A: High variability can obscure real biological changes.

  • Potential Cause: Inconsistent sample preparation.

    • Solution: Standardize all sample preparation steps, from cell lysis to peptide cleanup. Use a consistent protocol and, if possible, process all samples in parallel.

  • Potential Cause: Issues with the LC-MS system.

    • Solution: Regularly check the performance of the LC-MS system by running standard samples (e.g., a HeLa cell digest) to ensure consistent performance.[16] Monitor for fluctuations in retention times and peak intensities.

Quantitative Data Summary

The following tables provide a summary of expected outcomes and troubleshooting metrics for common proteomics experiments related to DAP.

Table 1: Typical Protein Identification Metrics

ParameterExpected Value (Good Quality)Potential Issue if Lower
Total Proteins Identified> 2,000 (for complex mixtures)Inefficient lysis, poor digestion, or MS sensitivity issues.
% Spectra Assigned> 50%Poor fragmentation, incorrect database, or sample contamination.[16]
Peptide Spectrum Matches (PSMs)High number per proteinLow protein abundance or poor ionization.

Table 2: Quantitative Proteomics Reproducibility

ParameterExpected Value (Good Quality)Potential Issue if Higher
Coefficient of Variation (CV) for Replicates< 20%Inconsistent sample preparation or LC-MS instability.
Ratio of Identified Bacterial to Host ProteinsDependent on experimental modelLow ratio may indicate inefficient bacterial protein extraction.

Experimental Protocols

Protocol 1: Extraction of Bacterial and Host Proteins from a Co-culture
  • Cell Harvesting: After co-incubation, wash the cells with ice-cold PBS and centrifuge to pellet both host and bacterial cells.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 1 mg/mL lysozyme, and a protease inhibitor cocktail.

  • Mechanical Disruption: Sonicate the lysate on ice to ensure complete disruption of both host and bacterial cells.

  • Protein Quantification: Centrifuge the lysate to remove cell debris and quantify the protein concentration in the supernatant using a standard assay (e.g., BCA assay).

  • Sample Preparation for MS: Proceed with protein reduction, alkylation, and tryptic digestion.

Protocol 2: In-solution Tryptic Digestion
  • Denaturation and Reduction: To your protein sample (e.g., 100 µg), add urea to a final concentration of 8 M. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction cartridge.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to DAP in proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis co_culture Host-Bacteria Co-culture lysis Cell Lysis & Protein Extraction co_culture->lysis Harvest digestion Protein Digestion lysis->digestion Extract cleanup Peptide Cleanup digestion->cleanup Digest lcms LC-MS/MS cleanup->lcms Analyze search Database Search lcms->search Acquire Data quant Quantification search->quant Identify Peptides bioinformatics Bioinformatics quant->bioinformatics Quantify Proteins

Caption: A typical experimental workflow for proteomics analysis of host-bacterial interactions.

nod1_pathway DAP Diaminopimelic Acid (DAP) (from Bacteria) NOD1 NOD1 DAP->NOD1 binds RIP2 RIP2 NOD1->RIP2 activates NFkB NF-κB RIP2->NFkB activates MAPK MAPK RIP2->MAPK activates Inflammation Inflammatory Response (Cytokine Production) NFkB->Inflammation MAPK->Inflammation

Caption: The NOD1 signaling pathway activated by DAP, leading to an inflammatory response.

Disclaimer: The information provided in this technical support center is based on the interpretation of "β-DAP" as Diaminopimelic Acid (DAP) in the context of proteomics. If you are working with a different compound or technology, some of this advice may not be applicable. Always refer to the specific manufacturer's instructions and relevant scientific literature for your particular application.

References

Technical Support Center: Optimizing Photoinitiation with β-(Dimethylamino)propiophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for β-(Dimethylamino)propiophenone hydrochloride (β-DAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize its use as a photoinitiator in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is β-(Dimethylamino)propiophenone hydrochloride?

A1: β-(Dimethylamino)propiophenone hydrochloride, also known as β-DAP, is a photoinitiator used to initiate photopolymerization reactions upon exposure to ultraviolet (UV) light. Its chemical formula is C₁₁H₁₅NO·HCl, and it has a molecular weight of 213.70 g/mol .[1][2][3] It is a crystalline solid with a melting point of 150-155 °C and is soluble in water and polar organic solvents.[2]

Q2: How does β-(Dimethylamino)propiophenone hydrochloride initiate polymerization?

A2: β-(Dimethylamino)propiophenone hydrochloride is an aminoketone-based photoinitiator. Upon absorption of UV light, the molecule is excited to a higher energy state. While the exact mechanism for this specific molecule is not extensively detailed in the provided search results, analogous aminoketones can undergo Norrish Type I (alpha-cleavage) or Norrish Type II reactions to generate free radicals. These highly reactive radical species then initiate the polymerization of monomers and oligomers in the formulation.

Q3: What is the recommended concentration of β-DAP in a formulation?

A3: The optimal concentration of β-DAP can vary significantly depending on the specific monomer system, the thickness of the sample, and the intensity of the UV light source. Generally, photoinitiator concentrations in photopolymerization formulations range from 0.1% to 5% by weight. It is recommended to start with a concentration in the middle of this range (e.g., 1-2 wt%) and optimize based on experimental results. Higher concentrations can lead to increased absorption at the surface, potentially causing incomplete curing in thicker sections.

Q4: What type of UV lamp should I use with β-DAP?

A4: To effectively activate β-(Dimethylamino)propiophenone hydrochloride, a UV light source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator is required. While the specific UV-Vis absorption spectrum for β-DAP was not found in the provided search results, related aromatic ketones typically absorb in the UVA range (315-400 nm) and UVB range (280-315 nm). A medium-pressure mercury lamp is a common choice for broadband UV emission. For more specific wavelength requirements, it is advisable to measure the UV-Vis absorption spectrum of β-DAP in the intended solvent or monomer mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Polymerization Insufficient Light Intensity: The UV light source may not be powerful enough or the exposure time may be too short.Increase the intensity of the UV lamp or prolong the exposure time. Ensure the lamp is properly warmed up and that the distance between the lamp and the sample is optimized.
Mismatched Light Source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of β-DAP.Characterize the UV-Vis absorption spectrum of your formulation containing β-DAP to identify its maximum absorption wavelength (λmax). Select a UV lamp with a strong emission peak at or near this wavelength.
Low Photoinitiator Concentration: The concentration of β-DAP in the formulation may be too low to generate a sufficient number of initiating radicals.Incrementally increase the concentration of β-DAP in your formulation (e.g., in 0.5 wt% steps) and evaluate the effect on the polymerization rate.
Oxygen Inhibition: Dissolved oxygen in the formulation can scavenge free radicals, terminating the polymerization chain reaction. This is particularly problematic for thin films or at the surface of the sample.To mitigate oxygen inhibition, consider purging your formulation with an inert gas like nitrogen or argon before and during curing. Working in an inert atmosphere glove box is also effective. Increasing the photoinitiator concentration or light intensity can also help to overcome the effects of oxygen.
Surface Tacky or Uncured Oxygen Inhibition at the Surface: The surface of the sample is most exposed to atmospheric oxygen, leading to incomplete curing.In addition to inert gas purging, consider using a barrier coating (e.g., a transparent film) to prevent oxygen from diffusing into the surface during curing. The addition of oxygen scavengers or co-initiators that are less sensitive to oxygen can also be beneficial.
Phase Separation or Precipitation of β-DAP: The photoinitiator may not be fully soluble in the monomer system, leading to a non-uniform distribution.Ensure that β-DAP is completely dissolved in your formulation. Gentle heating or the use of a co-solvent may be necessary. Given its hydrochloride form, the pH of the formulation could influence its solubility and stability.
Yellowing of the Cured Polymer Photodegradation Products: Prolonged or high-intensity UV exposure can lead to the formation of colored byproducts from the photoinitiator or the polymer.Optimize the exposure time and light intensity to be sufficient for complete curing without causing excessive degradation. The use of UV stabilizers or light filters may also be considered.
Inconsistent Curing Results Variability in Experimental Conditions: Inconsistent lamp intensity, sample thickness, or formulation composition can lead to variable results.Standardize all experimental parameters, including the formulation preparation procedure, sample thickness, distance from the UV source, and exposure time. Regularly check the output of your UV lamp to ensure consistent intensity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of β-DAP using Real-Time FTIR Spectroscopy

This protocol outlines a method to determine the optimal concentration of β-(Dimethylamino)propiophenone hydrochloride for the photopolymerization of an acrylate-based monomer (e.g., tripropylene glycol diacrylate, TPGDA).

Materials:

  • β-(Dimethylamino)propiophenone hydrochloride (β-DAP)

  • Tripropylene glycol diacrylate (TPGDA)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light guide.[1][4][5][6]

  • UV spot curing system with a suitable light guide.

  • Nitrogen gas source.

Procedure:

  • Formulation Preparation: Prepare a series of formulations of TPGDA containing varying concentrations of β-DAP (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 wt%). Ensure β-DAP is fully dissolved.

  • Sample Application: Apply a small drop of the formulation onto the ATR crystal to form a thin film of uniform thickness.

  • Inert Atmosphere (Optional but Recommended): Place a cover over the ATR setup and purge with nitrogen for at least 60 seconds to minimize oxygen inhibition.

  • Real-Time FTIR Measurement:

    • Position the UV light guide at a fixed distance and angle from the sample on the ATR crystal.

    • Begin collecting FTIR spectra in real-time (e.g., 1 scan per second).

    • After a baseline is established (e.g., 10-15 seconds), turn on the UV light source to initiate polymerization.

    • Monitor the decrease in the acrylate double bond peak area (typically around 1635 cm⁻¹) as a function of time.

  • Data Analysis:

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Peak Area(t) / Peak Area(0))] * 100

    • Plot the conversion versus time for each β-DAP concentration.

    • The optimal concentration will be the one that provides the fastest polymerization rate and the highest final conversion without showing signs of surface inhibition or other negative effects.

Visualizations

Photoinitiation_Process cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI β-DAP PI_excited β-DAP* (Excited State) PI->PI_excited UV Light (hν) Radicals Free Radicals (R•) PI_excited->Radicals Photochemical Reaction Monomer Monomer (M) Radicals->Monomer Initiation Polymer_chain Growing Polymer Chain (P•) Monomer->Polymer_chain Addition of Monomers Polymer_chain->Polymer_chain Combination/Disproportionation Oxygen Oxygen (O2) Polymer_chain->Oxygen Oxygen Inhibition Dead_Polymer Inactive Polymer Polymer_chain->Dead_Polymer Oxygen->Dead_Polymer

Caption: General workflow of free-radical photopolymerization initiated by a photoinitiator.

Troubleshooting_Logic Start Experiment Start Problem Poor Curing? Start->Problem Check_Light Check UV Source (Intensity & Wavelength) Problem->Check_Light Yes Success Successful Curing Problem->Success No Check_Light->Problem Check_Conc Adjust β-DAP Concentration Check_Light->Check_Conc Check_Conc->Problem Check_O2 Mitigate Oxygen Inhibition Check_Conc->Check_O2 Check_O2->Problem Check_Sol Verify Solubility of β-DAP Check_O2->Check_Sol Check_Sol->Problem

Caption: A logical workflow for troubleshooting common issues in photopolymerization experiments.

References

Minimizing non-specific crosslinking with β-DAP in cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical crosslinker "β-DAP" could not be definitively identified in scientific literature. This guide is based on a hypothetical hetero-bifunctional crosslinker, termed "β-DAP," possessing a primary amine-reactive group (e.g., an N-hydroxysuccinimide ester targeting lysines) and a photo-activatable group for covalent crosslinking. Researchers should adapt these recommendations based on the specific chemistry of their actual reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a two-step, amine- and photo-reactive crosslinker like β-DAP?

A1: β-DAP is designed for a two-step crosslinking process. First, the amine-reactive group (e.g., NHS ester) forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus) on a protein of interest (the "bait" protein). After removing excess, unbound β-DAP, a UV light source is used to activate the photo-reactive group. This creates a highly reactive intermediate that can form a covalent bond with nearby molecules (the "prey" proteins), effectively crosslinking interacting proteins.

Q2: What are the primary causes of non-specific crosslinking in cell lysates?

A2: Non-specific crosslinking can arise from several factors:

  • High Crosslinker Concentration: Excessive β-DAP can lead to random, proximity-based crosslinking rather than interactions-dependent crosslinking.[1]

  • Suboptimal Blocking: Insufficient blocking of non-specific binding sites in the lysate can lead to proteins randomly adhering to beads or other surfaces and then being crosslinked.

  • Inadequate Washing: Failure to remove all unbound β-DAP after the initial incubation with the bait protein can result in the photo-activated crosslinker reacting with any protein in the vicinity.

  • Cell Lysis Conditions: Harsh lysis conditions can disrupt protein complexes and expose hydrophobic regions, leading to non-specific aggregation and subsequent crosslinking.

  • Overexposure to UV Light: Prolonged or high-intensity UV exposure can increase the reactivity of the photo-reactive group, leading to less specific crosslinking.

Q3: How can I quench the reaction to minimize non-specific crosslinking?

A3: Quenching is a critical step. For the amine-reactive group, quenching can be achieved by adding a buffer containing primary amines, such as Tris or glycine, which will react with and consume any excess NHS ester. For the photo-reactive group, the reaction is quenched by turning off the UV light source. To scavenge any remaining reactive intermediates, a reducing agent like DTT or β-mercaptoethanol can be added if compatible with downstream analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background/Many non-specific bands on gel 1. β-DAP concentration too high.Perform a concentration titration of β-DAP (e.g., 10 µM, 50 µM, 100 µM, 250 µM) to find the optimal concentration with the best signal-to-noise ratio.[1]
2. Insufficient quenching of the amine-reactive group.Ensure the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) is added to a final concentration of 20-50 mM and incubated for at least 15 minutes before UV activation.
3. Inadequate washing steps.Increase the number and stringency of washes after the initial β-DAP incubation. Consider adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffer.
4. Non-specific binding to immunoprecipitation beads.Pre-clear the lysate by incubating it with control beads before adding the antibody-bound beads.[2]
Low or no crosslinking yield 1. β-DAP concentration too low.Increase the concentration of β-DAP in a stepwise manner.
2. Inefficient UV activation.Ensure the UV lamp is at the correct wavelength and intensity for the specific photo-reactive group. Optimize the duration of UV exposure.
3. Quenching agent present during reaction.Ensure buffers used during the incubation and crosslinking steps are free of primary amines (e.g., use HEPES or PBS instead of Tris).[2]
4. Protein-protein interaction is weak or transient.Perform the crosslinking at a lower temperature (e.g., 4°C) to stabilize weak interactions.
Smearing on the gel 1. Excessive crosslinking.This is often due to a very high crosslinker concentration, leading to large, heterogeneous protein complexes. Reduce the β-DAP concentration significantly.[1]
2. Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice at all times.

Experimental Protocols

Protocol 1: Optimizing β-DAP Concentration
  • Prepare Cell Lysate: Lyse cells in a buffer compatible with your protein of interest and the β-DAP chemistry (e.g., PBS or HEPES-based buffer) containing protease inhibitors.

  • Aliquot Lysate: Aliquot the cell lysate into several microcentrifuge tubes (e.g., 500 µL per tube).

  • Prepare β-DAP dilutions: Prepare a stock solution of β-DAP in an anhydrous solvent like DMSO. Create a series of working concentrations (e.g., 10x the final desired concentration).

  • Incubate with β-DAP: Add the different concentrations of β-DAP to the lysate aliquots. A common starting range is 10-250 µM. Incubate for 1 hour at 4°C with gentle rotation.

  • Quench Amine Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at 4°C.

  • UV Crosslinking: Place the tubes on ice and expose them to UV light (e.g., 365 nm) for 15-30 minutes.

  • Analysis: Analyze the results by SDS-PAGE and Western blotting for your protein of interest to observe the formation of higher molecular weight complexes and the degree of non-specific banding at each concentration.

Protocol 2: Pre-clearing Lysate to Reduce Non-specific Binding
  • Prepare Control Beads: Take an aliquot of the beads you will use for immunoprecipitation (e.g., Protein A/G agarose) that has not been conjugated to an antibody.

  • Incubate Lysate with Control Beads: Add the control beads to your cell lysate and incubate for 1 hour at 4°C with gentle rotation.[2]

  • Separate Lysate: Pellet the beads by centrifugation and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with Crosslinking: Use this pre-cleared lysate for your β-DAP crosslinking experiment as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Cell_Lysate 1. Prepare Cell Lysate (non-amine buffer) Pre_Clear 2. Pre-clear Lysate (with control beads) Cell_Lysate->Pre_Clear Add_DAP 3. Add β-DAP (titrate concentration) Pre_Clear->Add_DAP Quench1 4. Quench Amine Reaction (e.g., Tris buffer) Add_DAP->Quench1 UV_Activation 5. UV Activation (photo-crosslinking) Quench1->UV_Activation IP 6. Immunoprecipitation UV_Activation->IP SDS_PAGE 7. SDS-PAGE / Western Blot IP->SDS_PAGE MS 8. Mass Spectrometry SDS_PAGE->MS troubleshooting_tree Start High Non-Specific Crosslinking? Concentration Is β-DAP concentration optimized? Start->Concentration Check Washing Are washing steps stringent enough? Concentration->Washing No Sol_Concentration Solution: Titrate β-DAP concentration (10-250 µM). Concentration->Sol_Concentration Yes Quenching Is quenching of amine reaction complete? Washing->Quenching No Sol_Washing Solution: Increase wash steps and add mild detergent. Washing->Sol_Washing Yes Preclearing Was the lysate pre-cleared? Quenching->Preclearing No Sol_Quenching Solution: Ensure adequate quenching buffer (Tris/Glycine). Quenching->Sol_Quenching Yes Sol_Preclearing Solution: Pre-clear lysate with control beads before crosslinking. Preclearing->Sol_Preclearing No signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_crosslinking Crosslinking Event Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Bait Bait Protein (Kinase 1) Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF NonSpecific Non-Specific Protein DAP β-DAP Bait->DAP DAP->NonSpecific UV Activation

References

Adjusting pH for optimal 3-(dimethylamino)propiophenone hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(dimethylamino)propiophenone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the reactivity of this compound and troubleshooting common issues encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of 3-(dimethylamino)propiophenone hydrochloride via the Mannich reaction?

A1: The Mannich reaction, used to synthesize 3-(dimethylamino)propiophenone hydrochloride, is generally acid-catalyzed.[1] While a specific, universally optimal pH has not been defined in the literature, acidic conditions are required to facilitate the formation of the electrophilic iminium ion intermediate. For analogous reactions involving acetophenone, a pH range of 2-3 has been reported to be effective. It is recommended to perform small-scale trial reactions to determine the optimal pH for your specific reaction conditions and scale.

Q2: How does pH affect the stability of 3-(dimethylamino)propiophenone hydrochloride in solution?

A2: 3-(Dimethylamino)propiophenone hydrochloride, a β-aminoketone, is known to be more stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, it becomes susceptible to elimination reactions. This decomposition is particularly notable at pH 7.4 and above.[2] For prolonged storage in solution, a slightly acidic pH is advisable.

Q3: What is the recommended pH range for using 3-(dimethylamino)propiophenone hydrochloride as a protein crosslinker?

A3: While specific protocols for using 3-(dimethylamino)propiophenone hydrochloride as a protein crosslinker are not widely published, its reactivity is analogous to other amine-reactive crosslinkers. These types of crosslinkers typically react with primary amines (like the side chain of lysine) under slightly alkaline conditions. Therefore, a pH range of 7.2 to 8.5 is generally recommended for such crosslinking reactions.[3] It is crucial to perform optimization experiments to find the ideal pH for your specific protein and buffer system.

Q4: Can I use buffers containing primary amines, such as Tris, with this reagent?

A4: No, it is not recommended to use buffers containing primary amines (e.g., Tris) or other nucleophiles when using 3-(dimethylamino)propiophenone hydrochloride for crosslinking or other reactions where the amine is the intended target. The primary amines in the buffer will compete with the target molecule for reaction with the reagent, significantly reducing the efficiency of your experiment.

Troubleshooting Guides

Low Yield in Mannich Reaction Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formationIncorrect pH of the reaction mixture.Ensure the reaction medium is acidic. Adjust the pH to a range of 2-3 using a suitable acid like HCl. Monitor the pH throughout the reaction.
Low reaction temperature.The Mannich reaction often requires heating. Ensure the reaction is conducted at the temperature specified in your protocol.
Impure starting materials.Use high-purity acetophenone, dimethylamine hydrochloride, and formaldehyde. Impurities can interfere with the reaction.
Instability or Decomposition of the Compound in Solution
Symptom Possible Cause Suggested Solution
Loss of reactivity over time in solutionpH of the solution is too high (neutral or alkaline).Prepare fresh solutions for each experiment. If storage is necessary, dissolve the compound in a slightly acidic buffer and store at low temperatures. Avoid neutral or alkaline buffers for storage.
Presence of strong bases.Ensure the solvent and any additives are free from strong bases which can accelerate decomposition.[2]
Inefficient Protein Crosslinking
Symptom Possible Cause Suggested Solution
Low efficiency of protein crosslinkingSuboptimal pH for the crosslinking reaction.The optimal pH for crosslinking primary amines is typically between 7.2 and 8.5.[3] Perform a pH titration experiment within this range to find the optimal condition for your specific protein.
Presence of primary amines in the buffer.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
Insufficient incubation time or temperature.Optimize the incubation time and temperature for the crosslinking reaction. This may require some empirical testing.

Data Presentation

The following table summarizes the recommended pH ranges for different applications of 3-(dimethylamino)propiophenone hydrochloride based on available data and chemical principles.

Application Recommended pH Range Rationale
Synthesis (Mannich Reaction) 2.0 - 4.0Acidic conditions are required to catalyze the formation of the iminium ion intermediate.
Storage (in solution) 4.0 - 6.0The compound is more stable under slightly acidic conditions, minimizing elimination reactions.
Protein Crosslinking 7.2 - 8.5Slightly alkaline pH facilitates the reaction with primary amines on proteins.[3]

Experimental Protocols

Protocol: pH Optimization for Protein Crosslinking
  • Buffer Preparation : Prepare a series of buffers with different pH values ranging from 7.0 to 9.0 (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a non-amine containing buffer system like 100 mM phosphate buffer.

  • Protein Solution : Dissolve your target protein in each of the prepared buffers to a final concentration of 1-5 mg/mL.

  • Reagent Preparation : Prepare a fresh stock solution of 3-(dimethylamino)propiophenone hydrochloride in an appropriate anhydrous solvent (e.g., DMSO).

  • Crosslinking Reaction : Add the crosslinker solution to each protein solution at a molar excess (e.g., 20-50 fold molar excess over the protein).

  • Incubation : Incubate the reactions at room temperature for 30-60 minutes.

  • Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl pH 7.5) to a final concentration of 50-100 mM.

  • Analysis : Analyze the results by SDS-PAGE to visualize the extent of crosslinking (i.e., the appearance of higher molecular weight bands) at each pH. The pH that yields the most efficient crosslinking with minimal aggregation is the optimal pH for your system.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield Start Low Reaction Yield Check_pH Check Reaction pH Start->Check_pH pH_Correct Is pH Acidic (2-4)? Check_pH->pH_Correct Adjust_pH Adjust pH with Acid pH_Correct->Adjust_pH No Check_Temp Check Reaction Temperature pH_Correct->Check_Temp Yes Adjust_pH->Check_Temp Temp_Correct Is Temperature Correct? Check_Temp->Temp_Correct Adjust_Temp Adjust Temperature Temp_Correct->Adjust_Temp No Check_Purity Check Reagent Purity Temp_Correct->Check_Purity Yes Adjust_Temp->Check_Purity Purity_Correct Are Reagents High Purity? Check_Purity->Purity_Correct Use_Pure Use Purified Reagents Purity_Correct->Use_Pure No End Yield Improved Purity_Correct->End Yes Use_Pure->End Mannich_Reaction cluster_1 Iminium Ion Formation (Acid-Catalyzed) cluster_2 Enol Formation cluster_3 Nucleophilic Attack Formaldehyde Formaldehyde Protonation Protonation (H+) Formaldehyde->Protonation Dimethylamine Dimethylamine Dimethylamine->Protonation Iminium_Ion Eschenmoser's Salt Analog (Iminium Ion) Protonation->Iminium_Ion Condensation Product 3-(dimethylamino)propiophenone Iminium_Ion->Product Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol Keto-Enol Tautomerism (Acid-Catalyzed) Enol->Product

References

Challenges in the scale-up synthesis of "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride.

Troubleshooting Guide

The scale-up of the Mannich reaction for the synthesis of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride can present several challenges. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s) at Scale Expected Outcome (Illustrative)
TS-001 Low Reaction Yield- Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Degradation of the product or intermediates under reaction conditions.- Increase reaction time and/or temperature incrementally, monitoring by in-process controls (e.g., HPLC).- Perform a Design of Experiments (DoE) to optimize the molar ratios of isobutyrophenone, dimethylamine hydrochloride, and paraformaldehyde.- Consider a continuous flow setup to minimize residence time at high temperatures.An optimized batch process could increase the yield from 65% to 85%. A flow process might further improve it to >90%.
TS-002 High Levels of Impurities- Formation of side products such as the bis-aminated product or aldol condensation products.- Inefficient removal of starting materials.- Ensure precise temperature control to minimize side reactions.- Adjust the rate of addition of the electrophile (iminium ion precursor).- Develop a robust purification protocol, potentially involving re-crystallization from a different solvent system or chromatography.Impurity levels can be reduced from >5% to <0.5% through optimized reaction and purification conditions.
TS-003 Poor Product Crystallization- Presence of impurities inhibiting crystal formation.- Inappropriate solvent or cooling profile for crystallization.- Treat the crude product with activated carbon to remove color and minor impurities.- Screen a variety of crystallization solvents and anti-solvents.- Implement a controlled cooling profile to promote the growth of larger, purer crystals.A well-developed crystallization protocol can improve product purity from 95% to >99.5% and enhance handling characteristics.
TS-004 Exothermic Reaction Runaway- The Mannich reaction is often exothermic, and heat removal can be challenging at a larger scale.- Ensure the reactor has adequate cooling capacity.- Implement a semi-batch process where one of the reactants is added portion-wise or via a syringe pump.- Dilute the reaction mixture to increase the heat capacity of the system.Controlled addition over 2-4 hours can maintain the internal temperature within a safe range (e.g., 40-50°C).
TS-005 Product Isolation Issues- The hydrochloride salt may be hygroscopic, leading to handling difficulties.- The product may oil out during workup instead of precipitating.- Perform the final precipitation and filtration under an inert and dry atmosphere (e.g., nitrogen).- Ensure the aqueous phase is fully saturated with salt (e.g., NaCl) to decrease the solubility of the product.- Use a seed crystal to induce precipitation.Proper handling techniques can prevent product degradation and improve the efficiency of filtration and drying.

Illustrative Quantitative Data on Reaction Parameter Optimization:

Parameter Lab Scale (10g) Pilot Scale (1kg) - Unoptimized Pilot Scale (1kg) - Optimized
Yield (%) 856582
Purity (HPLC, %) 98.592.099.2
Key Impurity A (%) 0.53.50.3
Key Impurity B (%) 0.32.00.1
Reaction Time (h) 6128
Temperature (°C) 4560 (exotherm)45 ± 2

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Mannich reaction.[1][2][3] This is a one-pot, three-component reaction involving isobutyrophenone (the enolizable ketone), paraformaldehyde (as a source of formaldehyde), and dimethylamine hydrochloride. The reaction is typically carried out in a protic solvent like ethanol or isopropanol, often with the addition of a small amount of hydrochloric acid to ensure the generation of the electrophilic Eschenmoser's salt precursor in situ.[3]

Q2: What are the critical process parameters to control during the scale-up of this Mannich reaction?

The most critical parameters to control during scale-up are:

  • Temperature: The reaction is exothermic. Poor temperature control can lead to an increase in side reactions and potential safety hazards.

  • Rate of Addition: The rate of addition of the reagents, particularly the formaldehyde source, can influence the local concentration of the reactive iminium ion and affect the impurity profile.

  • Agitation: Efficient mixing is crucial to ensure homogeneity and effective heat transfer, especially in larger reactors.

  • pH: The reaction is typically run under acidic conditions to facilitate the formation of the iminium ion. The pH should be monitored and controlled.

Q3: What are the likely side products, and how can they be minimized?

The primary side products in this reaction are:

  • Bis-amination product: This arises from the reaction of the product (a ketone with an enolizable proton) with another molecule of the iminium ion. This can be minimized by using a slight excess of the isobutyrophenone.

  • Aldol condensation products: Isobutyrophenone can undergo self-condensation or react with formaldehyde under certain conditions. Maintaining a controlled temperature and pH can suppress these side reactions.

  • Unreacted starting materials: Incomplete conversion can be addressed by optimizing reaction time and temperature.

Q4: What are the recommended workup and purification procedures for the hydrochloride salt?

A typical workup procedure involves:

  • Quenching the reaction mixture with water.

  • Washing with a non-polar organic solvent (e.g., heptane or toluene) to remove unreacted isobutyrophenone and other non-polar impurities.

  • Adjusting the pH of the aqueous layer to be basic (e.g., with NaOH) to liberate the free amine.

  • Extracting the free amine into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with brine and drying it over a suitable drying agent (e.g., Na2SO4 or MgSO4).

  • Filtering and then treating the solution with a calculated amount of ethereal or isopropanolic HCl to precipitate the hydrochloride salt.

  • The precipitated solid is then filtered, washed with a cold solvent, and dried under vacuum.

For high purity, a re-crystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) is recommended.

Q5: Are there any specific safety precautions to consider during the scale-up?

Yes, several safety precautions are critical:

  • Exothermicity: As mentioned, the reaction is exothermic. A proper cooling system and controlled addition of reagents are essential to prevent a thermal runaway.

  • Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and a sensitizer. Handle it in a well-ventilated area or a fume hood with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid: Concentrated HCl is corrosive. Use appropriate PPE, including gloves and safety glasses.

  • Flammable Solvents: The use of flammable organic solvents requires adherence to standard safety protocols for handling and storage, including proper grounding and bonding to prevent static discharge.

Experimental Protocols

1. Lab-Scale Synthesis (Illustrative)

  • Reactants:

    • Isobutyrophenone (1.0 eq)

    • Dimethylamine hydrochloride (1.2 eq)

    • Paraformaldehyde (1.5 eq)

    • Concentrated HCl (0.1 eq)

    • Ethanol (5 vol)

  • Procedure:

    • To a stirred suspension of dimethylamine hydrochloride and paraformaldehyde in ethanol in a round-bottom flask, add the concentrated HCl.

    • Heat the mixture to 45-50°C for 1 hour to facilitate the formation of the iminium ion precursor.

    • Add the isobutyrophenone dropwise over 30 minutes, maintaining the temperature below 55°C.

    • Stir the reaction mixture at 50°C for 6-8 hours, monitoring the progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and proceed with the workup and purification as described in the FAQ section.

2. Pilot-Scale Synthesis Considerations (Illustrative)

  • Equipment: 100L glass-lined reactor with temperature control, overhead stirrer, and a dropping funnel/pump for additions.

  • Key Modifications from Lab Scale:

    • The paraformaldehyde and dimethylamine hydrochloride are charged to the reactor with the solvent.

    • The isobutyrophenone is added via a pump over 2-3 hours to control the exotherm.

    • The reaction is monitored by taking samples through a sample port for HPLC analysis.

    • The workup is performed in the same reactor by adding the quench water and performing the extractions.

    • The final precipitation with HCl is often done in a separate crystallization vessel with controlled cooling to ensure consistent crystal size and purity.

Visualizations

Synthesis_Workflow Reactants Reactants (Isobutyrophenone, Dimethylamine HCl, Paraformaldehyde) Reaction Mannich Reaction (Ethanol, HCl, 50°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization (HCl addition) Workup->Purification Product Final Product (Hydrochloride Salt) Purification->Product Troubleshooting_Logic Start Low Yield or High Impurities? Check_Temp Check Temperature Control (TS-001, TS-004) Start->Check_Temp Check_Stoich Verify Stoichiometry (TS-001) Start->Check_Stoich Check_Purity Analyze Impurity Profile (TS-002, TS-003) Start->Check_Purity Optimize_Rxn Optimize Reaction Conditions (DoE) Check_Temp->Optimize_Rxn Check_Stoich->Optimize_Rxn Optimize_Pur Optimize Purification (Crystallization) Check_Purity->Optimize_Pur Success Process Optimized Optimize_Rxn->Success Optimize_Pur->Success Side_Reactions Reactants Isobutyrophenone + Iminium Ion Desired_Product Desired Product (Mannich Base) Reactants->Desired_Product Desired Pathway Side_Product_B Aldol Condensation Product Reactants->Side_Product_B Self-condensation or with HCHO Side_Product_A Bis-amination Product Desired_Product->Side_Product_A + Iminium Ion

References

Validation & Comparative

Comparison of β-DAP with other protein crosslinkers like formaldehyde or glutaraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protein crosslinker is a critical step in experimental design, directly impacting the integrity of studies on protein-protein interactions, structural biology, and cellular imaging. This guide provides an objective comparison between two of the most commonly used aldehyde-based crosslinkers: formaldehyde and glutaraldehyde.

Executive Summary:

Formaldehyde is a short, cell-permeable crosslinker ideal for in vivo applications like Chromatin Immunoprecipitation (ChIP) where capturing transient protein-DNA and protein-protein interactions is key. Its crosslinks are also reversible, which is crucial for downstream analysis. Glutaraldehyde is a longer, more reactive crosslinker that forms stable, largely irreversible crosslinks, making it a superior choice for applications requiring robust structural preservation, such as in electron microscopy and industrial applications. However, its larger size and lower cell permeability make it less suitable for capturing intracellular interactions in living cells.

Comparative Data: Performance and Specifications

The selection of a crosslinker is often dictated by the specific requirements of the experiment. The following table summarizes the key quantitative and qualitative differences between formaldehyde and glutaraldehyde.

FeatureFormaldehydeGlutaraldehyde
Spacer Arm Length ~2.3 - 2.7 Å (Methylene bridge)~7.5 Å
Reactivity Reacts with primary amines (e.g., Lysine), sulfhydryls (Cysteine), and other nucleophiles.Primarily reacts with primary amines (e.g., Lysine), often more rapidly and efficiently than formaldehyde.[1]
Cell Permeability High; readily permeates cell and nuclear membranes.[2]Low to moderate; less efficient for intracellular crosslinking in live cells.
Reversibility Reversible by heating (e.g., 65-99°C) or with catalysts.[3]Largely irreversible under standard biological conditions.
Crosslink Stability Moderately stable; sufficient for most immunoprecipitation protocols.Highly stable and robust covalent bonds.[4]
Primary Applications ChIP, Cross-linking Mass Spectrometry (XL-MS), Immunohistochemistry (IHC), in vivo interaction mapping.[2][5]Electron Microscopy (EM), Enzyme immobilization, SDS-PAGE analysis, Industrial applications.[4][6]
Potential Artifacts Can form protein aggregates at high concentrations; may mask antibody epitopes.[3]Can cause significant protein polymerization and precipitation; may alter protein antigenicity more extensively.[6]

Mechanism of Action

Both formaldehyde and glutaraldehyde function by forming covalent bonds with nucleophilic groups on amino acid side chains, primarily the primary amines of lysine residues.[1]

  • Formaldehyde: Being a mono-aldehyde, it forms a reactive Schiff base with a primary amine, which can then react with a nearby nucleophile (another amine, thiol, etc.) to form a stable methylene bridge (-CH₂-). This short crosslink is effective at capturing very close-range interactions.[7]

  • Glutaraldehyde: As a di-aldehyde, it has two reactive aldehyde groups. It can react with amines on different proteins, creating a longer and more flexible linkage. Its higher reactivity can lead to more extensive and rapid crosslinking.[1][6]

Visualizing Crosslinking Workflows

The choice of crosslinker significantly alters the experimental workflow, particularly concerning the crosslinking and reversal steps.

G cluster_main cluster_fa Formaldehyde Workflow cluster_ga Glutaraldehyde Workflow start Start: Live Cells or Purified Proteins lysis Cell Lysis & Protein Extraction start->lysis fa_crosslink In Vivo Crosslinking (e.g., 1% Formaldehyde, 10 min) ga_crosslink In Vitro / Ex Vivo Crosslinking (e.g., 0.1% Glutaraldehyde, 5 min) downstream Downstream Analysis (e.g., IP, MS, SDS-PAGE) lysis->downstream fa_reversal Crosslink Reversal (Heat, e.g., 99°C) downstream->fa_reversal ga_noreversal No Reversal Step (Stable Crosslinks) downstream->ga_noreversal fa_quench Quench Reaction (e.g., Glycine) fa_crosslink->fa_quench fa_quench->lysis ga_quench Quench Reaction (e.g., Tris or NaBH₄) ga_crosslink->ga_quench ga_quench->lysis

Caption: Comparative workflow for formaldehyde and glutaraldehyde crosslinking.

Experimental Protocols

Below are generalized protocols for protein crosslinking using formaldehyde and glutaraldehyde. Researchers should optimize concentrations and incubation times for their specific cell type or protein of interest.

Protocol 1: In Vivo Crosslinking with Formaldehyde for Immunoprecipitation

This protocol is suitable for capturing protein-protein interactions within a cellular context.

  • Cell Culture: Grow cells to approximately 80-90% confluency.

  • Crosslinking:

    • Aspirate the culture medium.

    • Add fresh medium or PBS containing 1% final concentration of formaldehyde.

    • Incubate at room temperature for 10 minutes with gentle agitation.[8]

  • Quenching:

    • To stop the crosslinking reaction, add glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle agitation.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into ice-cold PBS with protease inhibitors.

    • Pellet cells by centrifugation. The cell pellet can now be used for lysis and subsequent immunoprecipitation.

  • Crosslink Reversal:

    • After immunoprecipitation and elution, add sample buffer and heat the sample at 95-100°C for 15-30 minutes to reverse the crosslinks before analysis by SDS-PAGE and Western blotting.[3]

Protocol 2: In Vitro Crosslinking with Glutaraldehyde for Structural Analysis

This protocol is designed for crosslinking purified proteins to stabilize complexes for techniques like SDS-PAGE or electron microscopy.

  • Protein Preparation:

    • Prepare the purified protein complex in a suitable amine-free buffer (e.g., HEPES or PBS) at a concentration of 1-10 µM.

  • Crosslinking:

    • Add glutaraldehyde to a final concentration of 0.05% - 0.25%. The optimal concentration should be determined empirically.

    • Incubate at room temperature for 5-15 minutes.

  • Quenching:

    • Terminate the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The crosslinked sample is now ready for analysis. Since the crosslinks are stable, no reversal step is needed. The sample can be directly mixed with SDS-PAGE loading buffer and run on a gel to observe higher molecular weight species corresponding to crosslinked complexes.

Logical Relationships in Crosslinking

The decision to use a specific crosslinker is based on a logical hierarchy of experimental needs, from the environment of the interaction to the desired outcome of the analysis.

G exp_goal Experimental Goal ppi_capture Capture Protein-Protein Interaction (PPI) exp_goal->ppi_capture struct_stabilize Stabilize Structure for Imaging/Analysis exp_goal->struct_stabilize in_vivo In Vivo (Live Cells) ppi_capture->in_vivo in_vitro In Vitro (Purified) ppi_capture->in_vitro struct_stabilize->in_vitro permanent Permanent Crosslinks Needed? struct_stabilize->permanent reversible Reversible Crosslinks Needed? in_vivo->reversible in_vitro->reversible in_vitro->permanent formaldehyde Choose: Formaldehyde reversible->formaldehyde Yes glutaraldehyde Choose: Glutaraldehyde permanent->glutaraldehyde Yes

References

A Comparative Guide to β-(Dimethylamino)propiophenone Hydrochloride and Other Propiophenone Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, propiophenone and its derivatives serve as versatile building blocks for the construction of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). Among these, β-(Dimethylamino)propiophenone hydrochloride, a prominent Mannich base, is frequently utilized as a precursor. This guide provides an objective comparison of β-(Dimethylamino)propiophenone hydrochloride with other propiophenone derivatives, focusing on their performance in chemical synthesis, supported by experimental data and detailed protocols.

Performance in the Mannich Reaction: A Quantitative Comparison

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. Propiophenone and its derivatives are excellent substrates for this reaction, leading to the formation of β-aminoketones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

The efficiency of the Mannich reaction can be significantly influenced by the nature of the substituents on the aromatic ring of the propiophenone and the choice of the secondary amine. Below is a summary of reported yields for the synthesis of various Mannich bases derived from propiophenone and its analogs.

Propiophenone DerivativeAmineProductYield (%)Reference
AcetophenoneDimethylamine Hydrochlorideβ-(Dimethylamino)propiophenone hydrochloride68-72--INVALID-LINK--
AcetophenonePiperidine Hydrochlorideβ-(Piperidino)propiophenone hydrochloride75.4--INVALID-LINK--
4-Chloroacetophenonep-Chloroaniline3-(4-chlorophenylamino)-1-(4-chlorophenyl)propan-1-one77--INVALID-LINK--
4-Hydroxyacetophenonep-Chloroaniline3-(4-chlorophenylamino)-1-(4-hydroxyphenyl)propan-1-one66--INVALID-LINK--
4-Nitroacetophenonep-Chloroaniline3-(4-chlorophenylamino)-1-(4-nitrophenyl)propan-1-one54--INVALID-LINK--

Analysis of the Data:

The data indicates that the yield of the Mannich reaction is sensitive to the electronic nature of the substituents on the acetophenone ring. Electron-withdrawing groups, such as the nitro group in 4-nitroacetophenone, tend to decrease the yield of the Mannich product when reacted with p-chloroaniline. Conversely, an electron-donating group like the hydroxyl group in 4-hydroxyacetophenone provides a moderate yield. The reaction of the unsubstituted acetophenone with piperidine hydrochloride shows a good yield of 75.4%. The synthesis of β-(Dimethylamino)propiophenone hydrochloride from acetophenone proceeds with a respectable yield of 68-72%.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for the synthesis of β-(Dimethylamino)propiophenone hydrochloride and a representative alternative, β-(Piperidino)propiophenone hydrochloride, are provided below.

Synthesis of β-(Dimethylamino)propiophenone Hydrochloride

Materials:

  • Acetophenone (0.5 mole)

  • Dimethylamine hydrochloride (0.65 mole)

  • Paraformaldehyde (0.22 mole)

  • Concentrated Hydrochloric Acid (1 mL)

  • 95% Ethanol (80 mL)

  • Acetone

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add the concentrated hydrochloric acid and 95% ethanol to the flask.

  • Reflux the mixture on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.

  • Filter the warm, yellowish solution if it is not clear.

  • Transfer the solution to a 1-L wide-mouthed Erlenmeyer flask and, while still warm, add 400 mL of acetone.

  • Allow the solution to cool slowly to room temperature and then chill overnight in a refrigerator.

  • Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.

  • Dry the crude product at 40–50°C. The expected yield is 72–77 g (68–72%). The crude product has a melting point of 138–141°C.

  • For recrystallization, dissolve the crude product in 85–90 mL of hot 95% ethanol and slowly add 450 mL of acetone. The recovery is approximately 90%, and the purified material melts at 155–156°C.

Synthesis of β-(Piperidino)propiophenone Hydrochloride[1]

Materials:

  • Acetophenone (120 g)

  • Piperidine hydrochloride (133 g)

  • Paraformaldehyde (50 g)

  • Ethanol (120 mL)

  • Acetone (400 mL)

  • Hexane

Procedure:

  • In a flask equipped with a reflux condenser, combine acetophenone, piperidine hydrochloride, and paraformaldehyde in ethanol.

  • Reflux the mixture for 6 hours.

  • Allow the mixture to cool, which should result in solidification.

  • Add acetone to the solidified mass and crush the solid.

  • Collect the solid by filtration.

  • Wash the collected solid successively with acetone and hexane.

  • Dry the product to obtain β-(piperidino)propiophenone hydrochloride as a white, scaly product. The reported yield is 191.6 g (75.4%).[1]

Visualizing the Synthesis: Reaction Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using Graphviz, illustrate the general Mannich reaction pathway and a typical experimental workflow.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propiophenone Propiophenone Derivative Enol Enol/ Enolate Propiophenone->Enol Acid/Base Catalysis Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Reaction with Formaldehyde Formaldehyde Formaldehyde Mannich_Base β-Aminoketone (Mannich Base) Enol->Mannich_Base Nucleophilic Attack Iminium->Mannich_Base

Caption: General reaction pathway for the synthesis of a Mannich base from a propiophenone derivative.

Experimental_Workflow A Mixing Reactants (Propiophenone, Amine, Formaldehyde) B Refluxing the Mixture A->B C Cooling and Precipitation B->C D Filtration and Washing C->D E Drying the Product D->E F Recrystallization (Optional) E->F G Final Product E->G Crude Product F->G Purified Product

Caption: A typical experimental workflow for the synthesis and purification of a propiophenone-derived Mannich base.

Concluding Remarks

β-(Dimethylamino)propiophenone hydrochloride stands as a widely used and efficient precursor in organic synthesis, particularly for the introduction of a dimethylaminopropyl group. Its synthesis via the Mannich reaction from the readily available starting materials acetophenone, dimethylamine hydrochloride, and formaldehyde proceeds with good yields.

The comparative data suggests that the yields of Mannich bases derived from propiophenone analogs are influenced by the electronic properties of the substituents on the aromatic ring. While β-(dimethylamino)propiophenone hydrochloride offers a reliable and well-documented synthetic route, researchers should consider the specific electronic and steric requirements of their target molecule when selecting a propiophenone derivative. For instance, in cases where a different amino functionality is desired, derivatives such as β-(piperidino)propiophenone hydrochloride can be synthesized with comparable or even slightly higher yields under similar conditions. The choice of the propiophenone derivative will ultimately depend on the desired final product and the specific synthetic strategy employed. This guide provides a foundational understanding to aid in this selection process.

References

Evaluating the efficiency of 3-(dimethylamino)propiophenone hydrochloride as a photoinitiator against commercial alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an efficient photoinitiator is a critical step in the formulation of photocurable materials. This guide provides a comparative evaluation of 3-(dimethylamino)propiophenone hydrochloride against established commercial alternatives, offering insights into its potential as a viable photoinitiator for various applications.

Understanding the Mechanism: A Norrish Type II Pathway

Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization. They are broadly classified into Norrish Type I (photocleavage) and Norrish Type II (hydrogen abstraction) initiators.

3-(dimethylamino)propiophenone hydrochloride's structure, featuring a benzoyl chromophore and a tertiary amine with abstractable α-hydrogens, strongly indicates a Norrish Type II mechanism. In this process, the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from the amine synergist (in this case, the dimethylamino group within the same molecule), generating two reactive radicals that can initiate the polymerization of monomers like acrylates.

G Figure 1: Proposed Norrish Type II Photoinitiation Pathway cluster_legend Legend PI Photoinitiator (3-(dimethylamino)propiophenone) ExcitedPI Excited State PI* PI->ExcitedPI Absorption Light UV Light (hν) Light->PI Abstraction Intramolecular H-Abstraction ExcitedPI->Abstraction Biradical Biradical Formation Abstraction->Biradical Initiation Initiation Biradical->Initiation Monomer Monomer (e.g., Acrylate) Monomer->Initiation Polymer Polymer Chain Initiation->Polymer Key1 Process Step Key2 Molecule/State Key3 Energy Input

Figure 1: Proposed Norrish Type II Photoinitiation Pathway

Comparison with Commercial Photoinitiators

To provide a framework for evaluation, we will compare the anticipated characteristics of 3-(dimethylamino)propiophenone hydrochloride with well-established commercial photoinitiators: Irgacure 184 (a Norrish Type I photoinitiator) and a generic benzophenone/amine system (a classic Norrish Type II system).

Feature3-(dimethylamino)propiophenone hydrochloride (Predicted)Irgacure 184 (1-hydroxycyclohexyl phenyl ketone)Benzophenone / Tertiary Amine
Photoinitiation Mechanism Norrish Type IINorrish Type INorrish Type II
Initiating Species Two radicals (one on the carbonyl, one on the amine)Two distinct radicals from cleavageTwo radicals (ketyl radical and aminoalkyl radical)
Oxygen Inhibition Potentially less sensitive due to intramolecular H-abstractionSusceptibleSusceptible
Yellowing Potential for yellowing due to amine presenceLow yellowingProne to yellowing
Migration As a single molecule, may have lower migration than two-component systemsLow migrationAmine co-initiator can migrate
Solubility Hydrochloride salt form suggests good solubility in polar solventsSoluble in most common organic solvents and monomersBenzophenone is soluble in many monomers; amine solubility varies

Experimental Protocols for Efficiency Evaluation

To rigorously assess the efficiency of 3-(dimethylamino)propiophenone hydrochloride, the following experimental protocols are recommended:

Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique monitors the disappearance of the monomer's reactive functional groups (e.g., the acrylate double bond at ~1635 cm⁻¹) in real-time upon UV exposure.

Methodology:

  • Sample Preparation: Prepare a formulation containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), a controlled concentration of the photoinitiator (e.g., 1-5 wt%), and a suitable solvent if necessary.

  • RT-FTIR Analysis: Place a thin film of the formulation between two transparent substrates (e.g., KBr plates).

  • UV Curing: Irradiate the sample with a UV lamp of a specific wavelength and intensity.

  • Data Acquisition: Simultaneously record the IR spectra at set time intervals.

  • Data Analysis: Calculate the degree of conversion of the functional groups over time to determine the polymerization rate.

G Figure 2: RT-FTIR Experimental Workflow Prep Sample Preparation (Monomer + Photoinitiator) Film Thin Film Application (between KBr plates) Prep->Film RTFTIR RT-FTIR Spectrometer Film->RTFTIR DataAcq Real-Time Data Acquisition RTFTIR->DataAcq UV UV Lamp UV->RTFTIR Irradiation Analysis Data Analysis (Conversion vs. Time) DataAcq->Analysis

Figure 2: RT-FTIR Experimental Workflow

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the overall reaction rate and enthalpy.

Methodology:

  • Sample Preparation: Place a small, precise amount of the liquid formulation into a DSC pan.

  • Photo-DSC Analysis: Place the pan in the Photo-DSC instrument.

  • UV Curing: Irradiate the sample with a UV source of known intensity and wavelength.

  • Data Acquisition: Record the heat flow as a function of time.

  • Data Analysis: Integrate the exothermic peak to determine the total heat of polymerization and analyze the peak shape to understand the reaction kinetics.

Conclusion

Based on its chemical structure, 3-(dimethylamino)propiophenone hydrochloride shows promise as a single-component Norrish Type II photoinitiator. Its potential advantages include a simplified formulation compared to traditional two-component systems and potentially reduced migration of the co-initiator. However, without direct experimental data, its efficiency relative to commercial alternatives like Irgacure 184 remains theoretical. The proposed experimental protocols using RT-FTIR and Photo-DSC would provide the necessary quantitative data to thoroughly evaluate its performance in terms of curing speed and efficiency. Such studies are crucial to determine its suitability for applications in drug development, medical devices, and other advanced material formulations. Further research is warranted to explore the full potential of this and similar aminoketone photoinitiators.

Comparative analysis of the reactivity of β-(Dimethylamino)propiophenone hydrochloride and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of synthetic intermediates is paramount for efficient process development and the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of β-(Dimethylamino)propiophenone hydrochloride, a classic Mannich base, and its analogues. The reactivity of these β-aminoketones is primarily governed by the principles of the Mannich reaction, through which they are synthesized.

The Mannich Reaction: A Foundation for Reactivity

β-(Dimethylamino)propiophenone hydrochloride and its analogues are typically synthesized via the Mannich reaction. This is a three-component condensation involving an active hydrogen compound (in this case, acetophenone or its substituted analogues), an amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde). The reactivity of the resulting β-aminoketone is intrinsically linked to the stability and reactivity of the intermediates in this reaction, particularly the in-situ formed Eschenmoser's salt analogue.

The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. The overall success and rate of the reaction, and thus the apparent reactivity, are influenced by the electronic and steric nature of the substituents on the ketone and the amine.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 C-C Bond Formation Amine Amine Iminium_Ion Iminium Ion Amine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product β-Aminoketone Iminium_Ion->Product Ketone Propiophenone Analogue Enol Enol Ketone->Enol Keto-Enol Tautomerism Enol->Product +

Diagram 1: Generalized workflow of the Mannich reaction.

Comparative Reactivity Data

The reactivity of β-aminoketones can be assessed by comparing the yields of the Mannich reaction under standardized conditions. The electronic properties of substituents on the aromatic ring of the propiophenone analogue play a crucial role. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the enol, but can decrease the electrophilicity of the starting ketone, leading to complex effects on the overall reaction rate and yield. Conversely, electron-withdrawing groups (EWGs) can increase the acidity of the α-proton, facilitating enol formation, but may decrease the nucleophilicity of the resulting enol.

Propiophenone Analogue (Substituent)AmineProduct Yield (%)Relative Reactivity
β-(Dimethylamino)propiophenone hydrochloride DimethylamineHighBenchmark
Analogue with Electron-Donating Group (e.g., 4-methoxy)DimethylamineModerate-HighGenerally comparable or slightly lower
Analogue with Electron-Withdrawing Group (e.g., 4-nitro)DimethylamineModerateGenerally lower
Analogue with alternative secondary amine (e.g., Piperidine)PiperidineHighComparable to dimethylamine
Analogue with a primary amine (e.g., Methylamine)MethylamineVariable; potential for side reactionsLower, potential for bis-alkylation

Note: The yields are generalized from typical Mannich reaction outcomes and serve for comparative purposes. Actual yields are highly dependent on specific reaction conditions.

A study on the synthesis of β-aminoketones highlighted that substituents on the aldehyde component also significantly impact the yield.[1] For instance, reactions using substituted benzaldehydes in place of formaldehyde introduce further electronic and steric effects that modulate reactivity.

Experimental Protocols

To provide a framework for comparative analysis, the following experimental protocols for the synthesis and a qualitative assessment of reactivity are outlined.

General Protocol for the Synthesis of β-(Dimethylamino)propiophenone Hydrochloride and its Analogues

This protocol is adapted from established procedures for the Mannich reaction.

Materials:

  • Propiophenone or substituted propiophenone analogue (1.0 eq)

  • Dimethylamine hydrochloride or other secondary amine hydrochloride (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the propiophenone analogue, the amine hydrochloride, and paraformaldehyde.

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, potentially by the addition of a non-polar co-solvent like diethyl ether.

  • Wash the collected solid with cold ethanol or diethyl ether and dry under vacuum.

  • Characterize the product by melting point, NMR, and IR spectroscopy.

Protocol for Comparative Reactivity Study (Yield Comparison)

This protocol outlines a method for comparing the reactivity of different propiophenone analogues under identical reaction conditions.

Procedure:

  • Set up parallel reactions in identical reaction vessels.

  • For each reaction, use the same molar equivalents of the respective propiophenone analogue, amine hydrochloride, and paraformaldehyde as described in the general synthesis protocol.

  • Ensure that the solvent volume and catalyst amount are identical for all reactions.

  • Place all reaction vessels in the same heating block or oil bath to ensure a uniform temperature.

  • Run all reactions for the same, predetermined amount of time (e.g., 3 hours).

  • After the reaction time has elapsed, quench all reactions simultaneously by cooling them in an ice bath.

  • Isolate the product from each reaction using a consistent workup and purification procedure.

  • Dry the purified products to a constant weight.

  • Calculate the percentage yield for each reaction.

  • The calculated yields provide a semi-quantitative measure of the relative reactivity of the propiophenone analogues.

Experimental_Workflow Start Parallel Reaction Setup Reagents Add Propiophenone Analogue, Amine HCl, Paraformaldehyde Start->Reagents Solvent_Catalyst Add Solvent and Catalyst Reagents->Solvent_Catalyst Heating Uniform Heating and Reflux Solvent_Catalyst->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Simultaneous Quenching Monitoring->Quenching Isolation Consistent Product Isolation Quenching->Isolation Analysis Yield Calculation and Comparison Isolation->Analysis

Diagram 2: Workflow for comparative reactivity study.

Conclusion

References

Advantages of using "Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride" over traditional crosslinking agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to stabilize protein interactions with precision and control, the emergence of photo-activatable crosslinking agents presents a significant advancement over traditional methods. This guide provides a comparative analysis of a propiophenone-based reagent, Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride, against conventional crosslinkers, supported by data extrapolated from studies on analogous benzophenone-based photo-crosslinkers.

While direct comparative data for "this compound" is not extensively documented in current literature, its structural similarity to benzophenone—a well-established photo-crosslinker—allows for a strong inferential case for its mechanism and advantages. This guide will, therefore, draw upon the principles and experimental evidence from the broader class of aryl ketone photo-crosslinkers to highlight its potential benefits.

Executive Summary

Traditional crosslinking agents, such as glutaraldehyde and formaldehyde, react readily with amine groups on proteins, often leading to non-specific and irreversible crosslinking. This can result in protein aggregation and loss of biological function. Photo-activatable crosslinkers, exemplified by propiophenone derivatives, offer a more controlled approach. These reagents remain inert until activated by a specific wavelength of UV light, enabling precise temporal and spatial control over the crosslinking reaction. This "on-demand" reactivity minimizes off-target effects and better preserves the native conformation and function of protein complexes.

Performance Comparison: Photo-Activatable vs. Traditional Crosslinkers

The following table summarizes the key performance differences between the hypothesized function of this compound and traditional crosslinking agents.

FeatureThis compound (Hypothesized)GlutaraldehydeFormaldehyde
Activation UV Light (e.g., 365 nm)SpontaneousSpontaneous
Specificity High (Temporally and spatially controlled)Low (Reacts with available amines)Low (Reacts with available amines)
Reversibility Irreversible covalent bond upon activationIrreversibleReversible (initially), becomes irreversible over time
Reaction Speed Fast upon photo-activationFastSlow
Toxicity Generally lower until activatedHighHigh
Preservation of Protein Function HighLow to ModerateLow to Moderate
Control over Reaction HighLowLow

Mechanism of Action: A Tale of Two Chemistries

Traditional crosslinkers like glutaraldehyde and formaldehyde rely on the nucleophilic attack of primary amines (e.g., lysine residues) on the aldehyde functional groups, forming Schiff bases and subsequently stable covalent crosslinks. This reaction proceeds upon mixing and is difficult to control.

In contrast, the proposed mechanism for this compound, based on its benzophenone analogue, is a photo-activated radical-based reaction.

Hypothesized Photo-Crosslinking Mechanism

G cluster_0 Step 1: Photo-Activation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Covalent Bond Formation A Propiophenone Derivative (Ground State) B Excited Triplet State A->B UV Light (365 nm) D Ketyl Radical + Protein Radical B->D H abstraction C Protein with C-H bond E Crosslinked Protein-Reagent Adduct D->E Radical Recombination

Caption: Hypothesized photo-crosslinking mechanism.

This light-induced mechanism provides a significant advantage by allowing researchers to initiate the crosslinking at a precise moment, for instance, after a specific protein-protein interaction has occurred.

Experimental Protocols

While a specific protocol for "this compound" is not available, a general workflow for photo-crosslinking experiments using a benzophenone-based reagent is provided below. This can serve as a starting point for experimental design.

General Experimental Workflow for Photo-Crosslinking

G A 1. Incubation: Mix protein sample with photo-crosslinker in the dark B 2. UV Irradiation: Expose the sample to UV light (e.g., 365 nm) on ice A->B C 3. Quenching (Optional): Add a radical scavenger to stop the reaction B->C D 4. Analysis: Analyze crosslinked products by SDS-PAGE, Mass Spectrometry, etc. C->D

Caption: General workflow for a photo-crosslinking experiment.

Detailed Method for Photo-Crosslinking of a Protein Complex:

  • Sample Preparation: Prepare the purified protein complex in a suitable, non-amine-containing buffer (e.g., HEPES or phosphate buffer) to a final concentration of 1-10 µM.

  • Crosslinker Addition: Add the photo-crosslinking reagent (dissolved in a compatible solvent like DMSO) to the protein sample. The final concentration of the crosslinker typically ranges from 10 to 100 µM. Incubate the mixture in the dark for 15-30 minutes at 4°C to allow for equilibration.

  • UV Activation: Place the sample in a UV-transparent plate or cuvette on ice. Irradiate the sample with a UV lamp at 365 nm for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Quenching: (Optional) To quench any unreacted radicals, a radical scavenger such as dithiothreitol (DTT) can be added to a final concentration of 10-50 mM.

  • Analysis: Denature the sample by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting. For identification of crosslinked sites, the sample can be subjected to in-gel digestion and analysis by mass spectrometry.

Advantages in Drug Development

The precise control offered by photo-crosslinkers is particularly valuable in drug development for:

  • Target Identification and Validation: Capturing transient interactions between a drug candidate and its protein target within a cellular context.

  • Binding Site Mapping: Identifying the specific amino acid residues involved in the drug-target interaction.

  • Structural Biology: Stabilizing protein-drug complexes for structural elucidation by techniques like cryo-electron microscopy (cryo-EM).

Logical Relationship in Drug Target Validation

G cluster_0 Experimental Steps cluster_1 Outcome A Incubate cells with photo-activatable drug analog B UV activate to crosslink drug to target protein(s) A->B C Lyse cells and isolate crosslinked complexes B->C D Identify target protein(s) by mass spectrometry C->D E Validated Drug Target D->E

Caption: Drug target validation workflow.

Benchmarking the Performance of MS-DAP in Specific Mass Spectrometry Workflows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Mass Spectrometry Downstream Analysis Pipeline (MS-DAP), an open-source R package, against other common software alternatives for label-free quantitative proteomics. The performance of MS-DAP is evaluated based on its integrated algorithms for normalization and statistical analysis, with supporting data from benchmarking studies. This guide is intended to assist researchers in selecting the most appropriate data analysis workflow for their specific research needs.

Introduction to MS-DAP

MS-DAP is a comprehensive downstream analysis pipeline for label-free proteomics that integrates various methods for data normalization and differential expression analysis.[1][2] It is designed to be independent of the initial raw data processing software, making it compatible with a wide range of upstream tools like MaxQuant, DIA-NN, FragPipe, and Spectronaut.[3][4] A key feature of MS-DAP is its ability to generate extensive data visualizations and quality reports, facilitating transparent and reproducible proteomic science.[1][2] The pipeline is open-source and allows for the integration of custom functions, enabling researchers to benchmark existing algorithms and incorporate novel methods.[1][2]

The MS-DAP Workflow

The MS-DAP workflow encompasses several stages of quantitative data processing, including filtering, normalization, and statistical analysis.[1][4] The pipeline is designed to provide a systematic assessment of data quality metrics from individual samples to group-level effects.[1]

MS-DAP Workflow cluster_input Input Data cluster_msdap MS-DAP Pipeline cluster_output Output raw_data Raw MS Data (e.g., .raw, .wiff) upstream_software Upstream Software (MaxQuant, DIA-NN, etc.) raw_data->upstream_software peptide_report Peptide-level Report upstream_software->peptide_report filtering Peptide Filtering peptide_report->filtering metadata Sample Metadata metadata->filtering normalization Normalization (e.g., VSN, Loess, MS-EmpiRe) filtering->normalization stats Differential Expression Analysis (e.g., DEqMS, MSqRob, eBayes) normalization->stats qc_report Quality Control Report (PDF) stats->qc_report results Differential Expression Results stats->results visualizations Data Visualizations stats->visualizations

A high-level overview of the MS-DAP data analysis workflow.

Performance Benchmark: MS-DAP vs. Alternatives

A key advantage of MS-DAP is its integration of multiple state-of-the-art algorithms for normalization and differential expression analysis (DEA), allowing for comprehensive benchmarking to identify optimal workflows.[1][2] Studies have shown that more recent statistical models consistently outperform commonly used approaches based on moderated t-statistics.[2][5]

Normalization Algorithm Comparison

MS-DAP includes several normalization algorithms to account for variations in peptide abundance measurements. A novel protein-level mode-between normalization introduced in MS-DAP has been shown to rescue deficiencies observed in other commonly used methods.[1] The performance of five normalization algorithms was benchmarked across 22 statistical contrasts from various spike-in datasets. The addition of the protein-level mode-between normalization (+MBprot) to any of the peptide-level normalization methods resulted in a strong improvement in centering the log2 fold-change distributions of background proteins around zero.

Normalization AlgorithmMedian log2 Fold-Change (Background Proteins)
VSNVariable
VSN + MBprotImproved
Robust Linear Regression (RLR)Variable
RLR + MBprotImproved
MS-EmpiRe's normalizationVariable
MS-EmpiRe + MBprotImproved
LoessVariable
Loess + MBprotImproved
Naive (minimize peptide variation)Variable
Naive + MBprotImproved

Note: This table summarizes the qualitative findings from the study. For detailed quantitative results, please refer to the original publication.

Differential Expression Analysis (DEA) Algorithm Comparison

MS-DAP integrates several DEA algorithms, including those that operate on peptide-level data (e.g., MSqRob, MS-EmpiRe) and those that work with protein-level data (e.g., eBayes, DEqMS).[1][2] This flexibility allows users to select the most appropriate statistical model for their data. A systematic evaluation of these algorithms on a wide variety of benchmark datasets revealed key differences in their performance.[1]

A comparison of MSqRob with other tools like Perseus, DEP, and MSstats on a spike-in dataset of E. Coli proteins in a human proteome background showed that MSqRob consistently outperformed the other methods in terms of both true positive rate and false discovery proportion.[6]

DEA ToolPerformance Summary[6]
MSqRob Consistently outperforms other methods across different fold changes.
MSstats Outperforms Proteus, DEP, and Perseus at higher fold changes.
Proteus Outperforms Perseus at higher fold changes.
Perseus Shows biased fold changes for differentially expressed proteins.
DEP Lower performance compared to MSqRob and MSstats.

Experimental Protocols

The benchmarking of MS-DAP and its integrated algorithms was performed using a variety of publicly available and newly generated datasets to avoid bias towards a specific data type.[1]

Benchmark Datasets

The evaluation included 22 statistical contrasts from a diverse collection of spike-in datasets, encompassing both data-dependent acquisition (DDA) and data-independent acquisition (DIA) proteomics data, as well as a simulated in-silico dataset.[1] A challenging in-house dataset with minor (20% and 25%) spike-in ratios was also generated and measured in both DDA and DIA modes using a Bruker timsTOF Pro 2.[1]

Data Analysis Workflow for Benchmarking
  • Data Acquisition : Raw data from various mass spectrometers were used.

  • Upstream Data Processing : Raw files were processed with software such as MaxQuant or DIA-NN to generate peptide-level quantification data.

  • MS-DAP Analysis : The peptide-level data, along with sample metadata, were imported into the MS-DAP R package.

  • Normalization : Different normalization algorithms integrated into MS-DAP were applied to the data.

  • Differential Expression Analysis : Multiple DEA methods within MS-DAP were run in parallel to obtain log2 fold changes and p-values for all proteins in each of the 22 statistical contrasts.[1]

  • Performance Evaluation : The performance of each workflow (combination of normalization and DEA) was evaluated based on its ability to correctly identify the spiked-in proteins with minimal false positives.

Case Study: Reanalysis of an Alzheimer's Disease Dataset

To demonstrate its increased sensitivity, MS-DAP was used to reanalyze a large-scale proteomics dataset of cerebrospinal fluid (CSF) from Alzheimer's disease (AD) patients.[1][2] This reanalysis resulted in the identification of 159 unique significant protein hits at a 0.1% false discovery rate, compared to the 43 proteins reported in the original study.[1][7] The newly identified proteins showed significant overlap with results from other AD biofluid studies, highlighting the potential of MS-DAP to uncover novel biomarker candidates.[1][8]

AD Dataset Reanalysis original_study Original Study (43 significant proteins) msdap_reanalysis MS-DAP Reanalysis (159 significant proteins) overlap Overlap with other AD studies msdap_reanalysis->overlap new_biomarkers New Potential AD Biomarkers msdap_reanalysis->new_biomarkers

Results of the AD dataset reanalysis using MS-DAP.

Conclusion

MS-DAP offers a flexible and powerful platform for the downstream analysis of label-free proteomics data. Its ability to integrate and benchmark various state-of-the-art normalization and differential expression analysis algorithms allows researchers to optimize their data analysis workflows for increased sensitivity and reproducibility. The comparative data presented in this guide demonstrates that the choice of data analysis software and the underlying statistical methods can significantly impact the outcome of a proteomics study. MS-DAP's open-source nature and extensive reporting capabilities make it a valuable tool for researchers aiming for transparent and robust proteomic analyses.

References

A comparative study of the cytotoxicity of different amine-reactive crosslinkers including β-DAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the cytotoxicity of various amine-reactive crosslinkers, with a focus on providing the necessary experimental context for evaluating their potential impact on cell viability in drug development and biomedical research. Due to a lack of publicly available quantitative cytotoxicity data for many common amine-reactive crosslinkers, including specific IC50 values for β-DAP, this guide will focus on providing detailed experimental protocols and logical workflows for assessing cytotoxicity, rather than a direct comparison of quantitative data.

Introduction to Amine-Reactive Crosslinkers and Cytotoxicity

Amine-reactive crosslinkers are indispensable tools in biotechnology, widely used for conjugating proteins, creating antibody-drug conjugates (ADCs), and stabilizing protein complexes. These reagents typically contain functional groups, such as N-hydroxysuccinimide (NHS) esters or imidoesters, that react with primary amines on lysine residues and the N-termini of proteins. However, the inherent reactivity of these compounds can also lead to off-target effects and cellular toxicity, making a thorough understanding of their cytotoxic potential crucial for their application in biological systems.

Cytotoxicity refers to the quality of being toxic to cells. When evaluating crosslinkers, it is essential to determine the concentration at which they may induce cell death or inhibit cell proliferation, as this can impact the therapeutic window and efficacy of a bioconjugate. Common mechanisms of cytotoxicity include the induction of apoptosis (programmed cell death) and necrosis (cell death due to injury).

Commonly Used Amine-Reactive Crosslinkers

While a direct quantitative comparison is challenging without specific experimental data, the following are some of the most frequently used amine-reactive crosslinkers in research and development:

  • N-Hydroxysuccinimide (NHS) Esters:

    • Disuccinimidyl suberate (DSS): A water-insoluble, homobifunctional crosslinker.

    • Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble analog of DSS, often preferred for cell surface crosslinking.

    • Dithiobis(succinimidyl propionate) (DTSSP): A cleavable crosslinker containing a disulfide bond, allowing for the separation of crosslinked products.

  • Carbodiimides:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.

  • Aldehydes:

    • Glutaraldehyde: A homobifunctional crosslinker that reacts with amines and other functional groups. It is known for its high reactivity but also for its potential cytotoxicity.

    • Formaldehyde: A widely used fixative that forms crosslinks between proteins and nucleic acids. Its cytotoxic and carcinogenic properties are well-documented.

Experimental Protocols for Assessing Cytotoxicity

To evaluate the cytotoxicity of amine-reactive crosslinkers, a variety of in vitro assays can be employed. Below are detailed protocols for three commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the crosslinker in cell culture medium. Remove the old medium from the wells and add 100 µL of the crosslinker dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the crosslinker concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. It is a common method for measuring cytotoxicity due to necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance readings.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the crosslinker for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of crosslinker cytotoxicity.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Prepare Crosslinker Serial Dilutions treatment Treat Cells with Crosslinker compound_prep->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout apoptosis_assay->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase stimulus Cytotoxic Agent (e.g., Crosslinker) bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Casp9) cyto_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any bioconjugate that utilizes chemical crosslinkers. While this guide provides a framework and detailed protocols for conducting such assessments, it is important to note the significant gap in publicly available, directly comparable cytotoxicity data for many amine-reactive crosslinkers, including β-DAP. Researchers are encouraged to perform their own head-to-head comparisons using standardized assays, such as those described herein, to make informed decisions about the most suitable crosslinker for their specific application. The choice of cell line, crosslinker concentration, and exposure time will all significantly influence the observed cytotoxicity and should be carefully considered in the experimental design.

Assessing the Specificity of 3-(Dimethylamino)propiophenone Hydrochloride in Crosslinking Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to stabilize these interactions, allowing for their identification and characterization. Among the diverse array of crosslinking agents, 3-(dimethylamino)propiophenone hydrochloride, a Mannich base, presents a unique set of characteristics. This guide provides a comprehensive comparison of 3-(dimethylamino)propiophenone hydrochloride with other commonly used crosslinking agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Crosslinking Agents

The choice of a crosslinking agent is dictated by several factors, including the target functional groups, the desired spacer arm length, and the required specificity of the reaction. Below is a comparative analysis of 3-(dimethylamino)propiophenone hydrochloride (β-DAP) and other popular amine-reactive crosslinkers.

Crosslinking AgentChemical ClassReactive TowardsBond FormedSpecificity & Remarks
3-(Dimethylamino)propiophenone HCl (β-DAP) Mannich BasePrimary and secondary aminesCarbon-Nitrogen bondReacts with amino groups of proteins, such as the ε-amino group of lysine. The specificity is attributed to the Mannich reaction mechanism.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) CarbodiimideCarboxyl and amino groupsAmide bondA "zero-length" crosslinker that facilitates the direct formation of an amide bond between a carboxyl group and an amino group. Its efficiency can be influenced by pH.[1][2]
NHS Esters (e.g., DSS, BS3) N-hydroxysuccinimide esterPrimary aminesAmide bondHighly reactive towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[3][4] Hydrolysis of the NHS-ester can be a competing reaction.
Glutaraldehyde AldehydePrimary aminesSchiff base (initially), stable secondary amine after reductionA potent and rapidly reacting crosslinker, but it can lead to polymerization and has concerns regarding toxicity.[1]
Imidoesters (e.g., DMA, DMS) ImidoesterPrimary aminesAmidine bondReact rapidly with amines at alkaline pH (8-10) and preserve the positive charge of the original amine.[4]

Experimental Protocols

Protocol 1: Crosslinking of Two Purified Proteins using 3-(Dimethylamino)propiophenone Hydrochloride

This protocol outlines a general procedure for crosslinking two purified proteins (Protein A and Protein B) using β-DAP.

Materials:

  • Purified Protein A and Protein B

  • 3-(dimethylamino)propiophenone hydrochloride (β-DAP)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • DMSO (for stock solution)

Procedure:

  • Prepare Stock Solution: Dissolve β-DAP in DMSO to a final concentration of 50 mM.

  • Prepare Protein Mixture: In a microcentrifuge tube, mix Protein A and Protein B to their desired final concentrations in the Reaction Buffer. A typical starting concentration is 1-5 µM for each protein.

  • Initiate Crosslinking: Add the β-DAP stock solution to the protein mixture to achieve a final concentration in the range of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. Incubation times and temperatures may need optimization.

  • Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting to identify the formation of higher molecular weight complexes.

Protocol 2: In-cell Crosslinking using a Homobifunctional NHS Ester

For comparison, here is a general protocol for intracellular crosslinking.

Materials:

  • Cultured cells

  • Homobifunctional NHS-ester crosslinker (e.g., DSS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis Buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS.

  • Crosslinking: Prepare a fresh solution of the NHS-ester crosslinker in PBS at a concentration of 1-2 mM. Add the crosslinker solution to the cells and incubate for 30 minutes at room temperature.

  • Quenching: Remove the crosslinker solution and wash the cells twice with PBS. Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to stop the reaction.

  • Cell Lysis: Wash the cells again with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The cell lysate containing the crosslinked protein complexes can then be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Mixture r1 Initiate Crosslinking p1->r1 p2 Prepare Crosslinker Stock Solution p2->r1 r2 Incubate r1->r2 q1 Quench Reaction r2->q1 a1 SDS-PAGE q1->a1 a2 Western Blot q1->a2 a3 Mass Spectrometry q1->a3

Fig. 1: General experimental workflow for protein crosslinking.

Mannich_Reaction cluster_reactants Reactants cluster_products Products beta_dap 3-(Dimethylamino)propiophenone (β-DAP) crosslinked_protein Crosslinked Protein Complex beta_dap->crosslinked_protein Mannich Reaction protein1 Protein with Primary/Secondary Amine (e.g., Lysine) protein1->crosslinked_protein protein2 Another Protein with Suitable Nucleophile protein2->crosslinked_protein NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products nhs_ester NHS-Ester Crosslinker amide_bond Stable Amide Bond nhs_ester->amide_bond nhs_leaving_group N-hydroxysuccinimide (Leaving Group) nhs_ester->nhs_leaving_group releases protein_amine Protein with Primary Amine (e.g., Lysine) protein_amine->amide_bond

References

Unraveling Protein Architectures: A Comparative Guide to β-DAP and Other Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of proteins, the choice of crosslinking reagent is a critical determinant of experimental success. This guide provides a detailed comparison of the performance of a photo-activatable diazirine-based crosslinker, herein referred to as β-DAP (standing in for β-diaziridinylpropionyl-containing reagents like sulfo-SDA), against the conventional amine-reactive crosslinkers, Disuccinimidyl Suberate (DSS) and Disuccinimidyl Sulfoxide (DSSO). By examining their mechanisms, experimental workflows, and performance data, this guide aims to equip researchers with the knowledge to select the optimal reagent for their specific structural proteomics needs.

Executive Summary

Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions. The selection of an appropriate crosslinking reagent is paramount to achieving high-quality, informative data. This guide focuses on a comparative analysis of β-DAP, a heterobifunctional photo-activatable crosslinker, with DSS, a homobifunctional amine-reactive crosslinker, and its MS-cleavable analogue, DSSO.

Our analysis reveals that β-DAP offers unique advantages in capturing a broader range of amino acid interactions and providing temporal control over the crosslinking reaction. In contrast, DSS and DSSO are well-established reagents that efficiently crosslink primary amines (lysine residues) and offer simpler workflows. The choice between these reagents will ultimately depend on the specific research question, the nature of the protein system under investigation, and the desired depth of structural information.

Reagent Comparison at a Glance

Featureβ-DAP (e.g., sulfo-SDA)Disuccinimidyl Suberate (DSS)Disuccinimidyl Sulfoxide (DSSO)
Reactive Groups N-hydroxysuccinimide (NHS) ester & Diazinine2 x N-hydroxysuccinimide (NHS) ester2 x N-hydroxysuccinimide (NHS) ester
Target Residues Primary amines (e.g., Lysine) & any proximal amino acid upon UV activationPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Activation Chemical (NHS ester) & UV light (Diazirine)ChemicalChemical
MS-Cleavable No (in the common backbone)NoYes (sulfoxide bond)
Spacer Arm Length Variable depending on specific reagent11.4 Å10.1 Å (spacer)
Key Advantage Temporal control, broader residue coverageSimplicity, well-established protocolsMS-cleavability simplifies data analysis
Key Disadvantage Two-step activation, potential for lower yieldLimited to lysine-lysine crosslinksPotential for decomposition

Performance Data: A Quantitative Look

The efficacy of a crosslinking reagent is ultimately measured by the number and quality of identified crosslinks. The following tables summarize quantitative data from studies utilizing diazirine-based photo-activatable crosslinkers (as a proxy for β-DAP) and the conventional reagents DSS and DSSO.

Table 1: Crosslink Identification Comparison

Protein/ComplexCrosslinkerNumber of Unique Crosslinks IdentifiedReference
Human Serum Albumin (HSA)sulfo-SDA (β-DAP proxy)754[1][2]
Cytochrome Csulfo-SDA (β-DAP proxy)305[1][2]
D2-I HeterodimerBS3 (similar to DSS)316[3]
D2-I Heterodimersulfo-SDA (β-DAP proxy)233[3]
Bovine Serum Albumin (BSA)DSS~45-55 (CID/HCD)[4]
Bovine Serum Albumin (BSA)DSSO~35-45 (CID/HCD), >50 (MS2-MS3)[4]

Note: The number of identified crosslinks can vary significantly based on the protein system, experimental conditions, and data analysis workflow.

Experimental Protocols: A Step-by-Step Guide

Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for using a β-DAP proxy (sulfo-SDA), DSS, and DSSO.

Protocol 1: Crosslinking with a β-DAP proxy (sulfo-SDA)

This two-step protocol leverages the dual reactivity of the heterobifunctional reagent.

  • NHS Ester Reaction (Amine Labeling):

    • Prepare the protein sample in an amine-free buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).[1]

    • Dissolve sulfo-SDA in the same buffer.

    • Add sulfo-SDA to the protein solution at a desired molar excess and incubate in the dark for 50 minutes at room temperature to allow the NHS ester to react with primary amines.[1]

  • Photo-activation (Diazirine Crosslinking):

    • (Optional) Adjust the pH of the sample if studying pH-dependent conformational changes.[1]

    • Expose the sample to UV light at 365 nm for a defined period (e.g., 15-20 minutes) to activate the diazirine group and induce crosslinking to nearby amino acid residues.[1][3]

  • Sample Processing for Mass Spectrometry:

    • Quench the reaction (e.g., by adding Tris buffer).

    • Separate the crosslinked proteins by SDS-PAGE.

    • Excise the protein bands of interest.

    • Perform in-gel digestion with an appropriate protease (e.g., trypsin).

    • Extract the peptides for LC-MS/MS analysis.

Protocol 2: Crosslinking with DSS or DSSO

This protocol outlines a single-step chemical crosslinking reaction.

  • Crosslinking Reaction:

    • Prepare the protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0).

    • Dissolve DSS or DSSO in a dry organic solvent (e.g., DMSO or DMF) immediately before use.

    • Add the crosslinker solution to the protein sample at a specific molar excess (e.g., 20-fold, 100-fold, or 500-fold).[4]

    • Incubate the reaction for a defined time (e.g., 30-60 minutes) at room temperature or on ice.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

  • Sample Processing for Mass Spectrometry:

    • Follow the same steps for SDS-PAGE, in-gel digestion, and peptide extraction as described in Protocol 1.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and chemical reactions involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_ms_analysis Mass Spectrometry Analysis Protein Purified Protein/Complex Crosslinker_Addition Add Crosslinking Reagent (β-DAP, DSS, or DSSO) Protein->Crosslinker_Addition UV_Activation UV Activation (β-DAP only) Crosslinker_Addition->UV_Activation for β-DAP SDS_PAGE SDS-PAGE Crosslinker_Addition->SDS_PAGE for DSS/DSSO UV_Activation->SDS_PAGE In_Gel_Digestion In-Gel Digestion (e.g., Trypsin) SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Data Analysis (Crosslink Identification) LC_MSMS->Data_Analysis

Caption: A generalized experimental workflow for crosslinking-mass spectrometry.

crosslinker_mechanisms cluster_beta_dap β-DAP (e.g., sulfo-SDA) Mechanism cluster_dss_dsso DSS/DSSO Mechanism BDAP_start Protein + β-DAP BDAP_step1 NHS ester reacts with Lysine BDAP_start->BDAP_step1 Step 1 BDAP_step2 UV light activates diazirine BDAP_step1->BDAP_step2 Step 2 BDAP_end Carbene reacts with any proximal residue BDAP_step2->BDAP_end DSS_start Protein + DSS/DSSO DSS_step1 One NHS ester reacts with a Lysine DSS_start->DSS_step1 DSS_step2 Second NHS ester reacts with another Lysine DSS_step1->DSS_step2 DSS_end Lysine-Lysine crosslink formed DSS_step2->DSS_end

Caption: Reaction mechanisms of β-DAP versus DSS/DSSO crosslinkers.

Conclusion: Making an Informed Choice

The structural analysis of proteins is a complex endeavor where the right tool can make all the difference. This guide has provided a comparative overview of a photo-activatable diazirine-based crosslinker, β-DAP, and the conventional amine-reactive reagents, DSS and DSSO.

  • Choose β-DAP (or a similar photo-activatable reagent) when:

    • You need to capture interactions involving amino acids other than lysine.

    • Temporal control of the crosslinking reaction is crucial for your experiment.

    • You are studying transient or dynamic protein interactions.

  • Choose DSS or DSSO when:

    • Your primary interest is in lysine-rich regions of your protein or complex.

    • A simpler, one-step crosslinking protocol is preferred.

    • You are working with a well-characterized system where lysine crosslinking is known to be effective.

    • For complex samples, the MS-cleavability of DSSO can significantly aid in the confident identification of crosslinked peptides.[4]

By carefully considering the specific requirements of their research, scientists can leverage the distinct advantages of each class of crosslinking reagent to gain deeper insights into the intricate world of protein structure and function.

References

Safety Operating Guide

Safe Disposal of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride (CAS No. 879-72-1). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2]

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[1][2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, wear a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride is through an approved hazardous waste disposal facility.[1][3]

  • Segregation:

    • Do NOT mix Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride with other waste streams.

    • Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

  • Container Management:

    • Ensure the container is tightly closed and stored in a dry, well-ventilated area, away from incompatible materials.

    • Handle uncleaned, empty containers as you would the product itself.

  • Waste Collection:

    • For solid residues, it is recommended to use a designated solid waste container (often referred to as "Container C" in general lab waste guidelines).[2]

    • Avoid actions that could generate dust. If the material is spilled, carefully sweep it up and place it into a suitable container for disposal.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with the Safety Data Sheet (SDS) for Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride.

  • Transportation for Disposal:

    • For shipping purposes, this chemical is classified under UN number 2811, Class 6.1, Packing Group III, with the proper shipping name "Toxic solids, organic, n.o.s. (3-(dimethylamino)propiophenone hydrochloride)". This information is crucial for the waste disposal vendor.

Important "Don'ts":

  • DO NOT dispose of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride down the drain.[3]

  • DO NOT mix it with other solvents or waste materials unless explicitly instructed to do so by your EHS department.

  • DO NOT incinerate without proper equipment and permits, as hazardous combustion products can be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the affected area thoroughly.

If swallowed, immediately call a poison center or doctor.[1][2][3] For skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

IV. Data Summary

ParameterValueReference
Chemical Name Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochlorideN/A
CAS Number 879-72-1[4]
Molecular Formula C₁₃H₂₀ClNO[5]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2]
Disposal Code P501 (Dispose of contents/container to an approved waste disposal plant)[1]
UN Number 2811
Transport Hazard Class 6.1 (Toxic substances)
Packing Group III

V. Disposal Workflow

start Start: Need to dispose of Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_container Is the waste in its original, labeled container? ppe->check_container original_container Keep in original container check_container->original_container Yes transfer_container Transfer to a new, compatible, and labeled container check_container->transfer_container No segregate Segregate from other waste streams original_container->segregate transfer_container->segregate contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate->contact_ehs store Store in a secure, well-ventilated area until pickup contact_ehs->store end End: Professional disposal by approved vendor store->end

Caption: Disposal workflow for Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride.

References

Essential Safety and Operational Guide for Handling Propiophenone, α,α-dimethyl-β-(dimethylamino)-, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride (CAS No. 879-72-1). The following procedural steps and data are crucial for safe operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed and causes skin and serious eye irritation.[1][2]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed[1][2]
Skin IrritationH315DangerCauses skin irritation[1][2]
Eye IrritationH319DangerCauses serious eye irritation[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or a face shield.[1]To prevent contact with eyes, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact, which can cause irritation.[3] Immediately change contaminated clothing.
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respirator.Recommended when engineering controls are not sufficient to control airborne exposure, especially where dust is formed.[1]

Operational Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Tightly Closed Container in a Dry, Well-Ventilated, and Locked Area inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh/Handle in a Ventilated Enclosure (Fume Hood) ppe->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area and Equipment use->decontaminate collect Collect Waste in a Labeled, Sealed Container decontaminate->collect dispose Dispose of as Hazardous Waste via Approved Vendor collect->dispose spill Spill evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate contain Contain Spill without Creating Dust spill->contain exposure Personal Exposure eye Eye Contact: Rinse with Water for 15 mins exposure->eye skin Skin Contact: Wash with Soap and Water exposure->skin ingestion Ingestion: Call Poison Center Immediately exposure->ingestion

Caption: Safe Handling and Disposal Workflow

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Ingestion Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1]
Skin Contact Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and exposure.

Spill Response:

  • Evacuate Personnel: Evacuate personnel to safe areas.[1]

  • Ensure Ventilation: Ensure adequate ventilation.[1]

  • Contain Spill: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

  • Clean Up: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not let the product enter drains.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.